Aloesone
Description
This compound has been reported in Aloe ferox, Citrus reticulata, and Citrus deliciosa with data available.
Aloe vera component
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-5-methyl-2-(2-oxopropyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,15H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHELBXAAAYUKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)CC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193721 | |
| Record name | Aloesone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40738-40-7 | |
| Record name | Aloesone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40738-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloesone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040738407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloesone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALOESONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O7KO4M2YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biosynthesis of Aloesone in Aloe vera
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis pathway of aloesone, a key bioactive polyketide found in Aloe vera. The document details the enzymatic reactions, relevant quantitative data, and the experimental protocols utilized for the elucidation of this pathway. The information presented is intended to serve as a valuable resource for researchers in natural product biosynthesis, scientists engaged in metabolic engineering, and professionals in drug development seeking to leverage the therapeutic potential of this compound and its derivatives.
The Biosynthesis Pathway of this compound
This compound is a heptaketide, a class of polyketides synthesized by type III polyketide synthases (PKSs).[1][2][3] In Aloe vera (synonym Aloe barbadensis), the biosynthesis of this compound is initiated from the precursor molecule, malonyl-CoA. A dedicated type III PKS, homologous to those found in other Aloe species like Aloe arborescens (PKS3) and Aloe barbadensis (AbPKS1), catalyzes the iterative decarboxylative condensation of seven malonyl-CoA units to form a linear heptaketide intermediate.[1][2] This intermediate then undergoes intramolecular cyclization and aromatization reactions to yield the final product, this compound.
Subsequent to its synthesis, this compound can be further modified, most notably through glycosylation, to form aloesin. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the this compound backbone.[4]
Below is a diagram illustrating the core biosynthesis pathway of this compound and its subsequent conversion to aloesin.
Quantitative Data Summary
The following table summarizes the available quantitative data related to the biosynthesis of this compound. This includes production yields from engineered systems.
| Parameter | Value | Organism/System | Enzyme | Reference |
| This compound Production | ||||
| Product Yield | 2.1 mg/L | Whole-cell biocatalysis (E. coli) | AbPKS1 | [2][3][5] |
Experimental Protocols
This section provides a detailed description of the methodologies for the key experiments involved in the identification and characterization of the enzymes responsible for this compound biosynthesis.
Identification and Cloning of Polyketide Synthase Genes
The identification of PKS genes in Aloe vera typically involves the screening of a cDNA library.
Protocol for cDNA Library Screening:
-
RNA Extraction: Total RNA is extracted from young leaves of Aloe vera using a suitable method, such as a TRIzol-based protocol, followed by purification to remove genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from the purified RNA using a reverse transcriptase and oligo(dT) primers. This is followed by second-strand synthesis to generate double-stranded cDNA.
-
Library Construction: The double-stranded cDNA is ligated into a suitable cloning vector, such as pBluescript SK(-), and the resulting plasmids are transformed into competent E. coli cells (e.g., DH5α) to create a cDNA library.
-
Probe Design and Hybridization: Degenerate primers are designed based on conserved regions of known type III PKSs. These primers are used to amplify a probe from the Aloe vera cDNA. The probe is then labeled (e.g., with digoxigenin) and used to screen the cDNA library by colony hybridization.
-
Clone Isolation and Sequencing: Positive clones identified through hybridization are isolated, and the plasmid DNA is extracted. The inserted cDNA is then sequenced to obtain the full-length sequence of the putative PKS gene.
Heterologous Expression and Purification of Recombinant PKS
To characterize the function of the identified PKS gene, it is expressed in a heterologous host, typically E. coli.
Protocol for Recombinant Protein Expression and Purification:
-
Expression Vector Construction: The full-length coding sequence of the PKS gene is amplified by PCR and cloned into an expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged fusion protein.
-
Transformation and Culture: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin). The starter culture is grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of LB medium.
-
Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for a further 12-16 hours to enhance the production of soluble protein.
-
Cell Lysis and Protein Purification: The cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged PKS is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins. The recombinant PKS is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a protein assay, such as the Bradford assay, with bovine serum albumin (BSA) as a standard.
In Vitro Enzyme Assay for this compound Synthase Activity
The functional activity of the purified recombinant PKS is determined through in vitro enzyme assays.
Protocol for In Vitro PKS Assay:
-
Reaction Mixture: The standard assay mixture (e.g., 100 µL final volume) contains 100 mM potassium phosphate buffer (pH 7.0), 100 µM malonyl-CoA, and 1-5 µg of the purified recombinant PKS.
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 1-2 hours.
-
Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed and then centrifuged to separate the organic and aqueous phases. The organic phase, containing the polyketide products, is transferred to a new tube and evaporated to dryness.
-
Product Analysis: The dried residue is redissolved in a small volume of methanol and analyzed by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the reaction products. Authentic standards of this compound are used for comparison of retention times and mass spectra.
Whole-Cell Biocatalysis for this compound Production
For larger-scale production of this compound, a whole-cell biocatalysis system can be employed.
Protocol for Whole-Cell Biocatalysis:
-
Strain and Culture Conditions: An E. coli strain co-expressing the Aloe vera PKS and a malonyl-CoA synthetase (to increase the intracellular pool of the precursor) is used. The cells are grown in a suitable fermentation medium (e.g., Terrific Broth) supplemented with the necessary antibiotics and precursors (e.g., malonate).
-
Induction and Fermentation: Similar to recombinant protein expression, the expression of the biosynthetic genes is induced with IPTG at mid-log phase. The fermentation is continued for 48-72 hours at a controlled temperature and pH.
-
Product Extraction and Quantification: After fermentation, the culture broth is acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then concentrated, and the this compound product is purified and quantified using HPLC.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the identification and functional characterization of a novel polyketide synthase from Aloe vera.
References
- 1. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Item - Biosynthesis of polyketides by two type III polyketide synthases from Aloe barbadensis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Enzymatic glycosylation of this compound performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of polyketides by two type III polyketide synthases from Aloe barbadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Aloesone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloesone, a chromone derivative found in Aloe species, has garnered significant scientific interest for its potential therapeutic applications. Emerging research has highlighted its notable antioxidant properties, suggesting a role in mitigating oxidative stress-related cellular damage. This technical guide provides an in-depth overview of the antioxidant activities of this compound, detailing its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting these claims. The information is presented to support further research and development of this compound as a potential antioxidant-based therapeutic agent.
Direct Radical Scavenging and Antioxidant Capacity
This compound has demonstrated the ability to directly scavenge free radicals and exhibit antioxidant capacity in various in vitro assays. These assays provide quantitative measures of a compound's ability to neutralize oxidative species.
Quantitative Data on Antioxidant Activity
The antioxidant potential of this compound has been quantified using several standard assays. The following table summarizes the available data.
| Assay | Compound/Extract | IC50 / Value | Reference |
| DPPH Radical Scavenging Assay | This compound | 351 ± 35 µM | [1] |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | This compound | 66 ± 1 µM Trolox equivalents | [1] |
| ABTS Radical Scavenging Assay | Aloe vera extracts | IC50 values range from 2.10 to 31.04 µg/mL for different fractions | [2][3] |
Note: A specific IC50 value for pure this compound in the ABTS assay was not available in the reviewed literature. The provided range for Aloe vera extracts indicates the general antioxidant potential of the plant from which this compound is derived.
Cellular Antioxidant and Anti-inflammatory Effects
In cellular models, this compound has been shown to exert significant protective effects against oxidative stress and inflammation, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).
Inhibition of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production
A key study investigating the effects of this compound on LPS-stimulated RAW264.7 macrophages demonstrated a dose-dependent reduction in the production of intracellular ROS and nitric oxide (NO), a pro-inflammatory mediator.[4][5]
| Treatment Group (RAW264.7 cells) | Analyte Measured | Concentration of this compound | Result | Reference |
| LPS-stimulated | Intracellular ROS | 0.1 - 100 µM | Dose-dependent decrease in ROS production | [4][5] |
| LPS-stimulated | Nitric Oxide (NO) Release | 0.1 µM | 10.94 ± 0.37 µg/mL | [5] |
| 1 µM | 11.17 ± 0.48 µg/mL | [5] | ||
| 10 µM | 10.82 ± 0.50 µg/mL | [5] | ||
| 100 µM | 8.90 ± 0.48 µg/mL | [5] | ||
| LPS Control (no this compound) | Nitric Oxide (NO) Release | - | 11.62 ± 0.38 µg/mL | [5] |
| Unstimulated Control | Nitric Oxide (NO) Release | - | 4.49 ± 0.33 µg/mL | [5] |
Modulation of Antioxidant Enzyme and Pro-inflammatory Cytokine Expression
This compound has been observed to upregulate the expression of key antioxidant enzymes while concurrently downregulating the expression of pro-inflammatory cytokines at the mRNA level in LPS-stimulated RAW264.7 macrophages.[4]
| Gene Target | Effect of this compound Treatment (mRNA level) | Reference |
| Antioxidant Enzymes | ||
| Glutathione Peroxidase 1 (GPX-1) | Significant Increase | [4] |
| Superoxide Dismutase 1 (SOD-1) | Significant Increase | [4] |
| Pro-inflammatory Cytokines | ||
| Inducible Nitric Oxide Synthase (iNOS) | Significant Decrease | [4] |
| Interleukin-1 beta (IL-1β) | Significant Decrease | [4] |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant Decrease | [4] |
Signaling Pathways Involved in this compound's Antioxidant Action
The antioxidant and anti-inflammatory effects of this compound are mediated through the modulation of specific signaling pathways. Research points to the involvement of the mTOR/HIF-1α and TLR4 pathways.
Inhibition of the mTOR/HIF-1α Pathway
In LPS-stimulated macrophages, this compound has been shown to significantly repress the activation of mTOR (mammalian target of rapamycin) and its downstream target, HIF-1α (hypoxia-inducible factor 1-alpha).[5] This inhibition is believed to be a key mechanism underlying its antioxidant and anti-inflammatory properties.[5]
Modulation of the TLR4 Signaling Pathway
This compound has been found to inhibit the protein expression of Toll-like receptor 4 (TLR4), the primary receptor for LPS.[5] By downregulating TLR4, this compound can effectively dampen the initial inflammatory cascade triggered by LPS, thereby reducing subsequent oxidative stress.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Add an equal volume of the DPPH solution to initiate the reaction. A blank containing only the solvent and DPPH, and a positive control (e.g., ascorbic acid) should also be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS.
Protocol:
-
Cell Culture: Seed RAW264.7 cells in a 96-well plate and culture until they reach confluence.
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding an ROS generator, such as lipopolysaccharide (LPS), and incubate for an appropriate time. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The reduction in fluorescence intensity in this compound-treated cells compared to the LPS-only control indicates the cellular antioxidant activity.
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment: Seed RAW264.7 cells in a 24-well plate and treat with different concentrations of this compound for 2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 12-24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reagent Preparation: The Griess reagent is a two-part solution. Part A is typically sulfanilamide in an acidic solution, and Part B is N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes of Part A and Part B immediately before use.
-
Reaction: In a 96-well plate, mix the collected cell culture supernatants with the freshly prepared Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion
The available evidence strongly supports the antioxidant properties of this compound. It demonstrates both direct radical scavenging capabilities and significant cellular protective effects against oxidative stress and inflammation. Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of the pro-inflammatory TLR4 and mTOR/HIF-1α pathways, and the upregulation of endogenous antioxidant defenses. These findings position this compound as a promising candidate for further investigation and development as a therapeutic agent for conditions associated with oxidative stress. Future research should focus on in vivo studies to validate these in vitro findings and to further elucidate the detailed molecular interactions of this compound with its target signaling molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Aloesone's Role in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aloesone, a chromone compound derived from Aloe vera, has demonstrated significant anti-inflammatory and antioxidant properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, focusing on its modulation of key inflammatory signaling pathways. In vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, have revealed that this compound effectively mitigates the inflammatory response by targeting the Toll-like receptor 4 (TLR4) and the downstream mTOR/HIF-1α signaling cascade. This guide synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows.
Mechanism of Action: Modulation of Inflammatory Signaling
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by interfering with the initial stages of the inflammatory cascade and modulating downstream signaling pathways that lead to the production of pro-inflammatory mediators.
Inhibition of Toll-like Receptor 4 (TLR4) Signaling
The initial trigger for inflammation in the widely used in vitro model is the binding of bacterial lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) on the macrophage surface.[1][2] this compound has been shown to significantly inhibit the protein expression of TLR4.[1][2] By reducing the availability of this key receptor, this compound effectively dampens the primary signal that initiates the inflammatory cascade in response to LPS. This upstream intervention is a critical aspect of its anti-inflammatory activity.
Downregulation of the mTOR/HIF-1α Pathway
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates various cellular signals to regulate processes including inflammation.[1] The phosphorylation of mTOR can lead to the activation of downstream effectors like hypoxia-inducible factor-1α (HIF-1α), a transcription factor involved in cellular survival and polarization.[1] The mTOR/HIF-1α pathway is implicated in the inflammatory response of macrophages.[1] Experimental evidence from immunofluorescence staining confirms that this compound significantly represses the LPS-induced activation of both mTOR and its phosphorylated form (p-mTOR), as well as the activation of HIF-1α.[1][2] This suggests that this compound's anti-inflammatory action is mediated, at least in part, through the inhibition of this key signaling axis.
Attenuation of Pro-inflammatory Mediators
The inhibition of the TLR4 and mTOR/HIF-1α pathways by this compound leads to a significant reduction in the production of key pro-inflammatory mediators.
-
Nitric Oxide (NO): this compound dose-dependently reduces the release of nitric oxide, a potent inflammatory molecule, in LPS-stimulated macrophages.[1][2][3]
-
Inducible Nitric Oxide Synthase (iNOS): The reduction in NO is accompanied by a decrease in the mRNA expression of iNOS, the enzyme responsible for its production.[1][2]
-
Pro-inflammatory Cytokines: this compound also significantly decreases the mRNA expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][2]
Visualized Pathways and Workflows
Signaling Pathway of this compound's Anti-inflammatory Action
References
- 1. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Aloesone in Flora: A Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloesone, a chromone derivative, is a naturally occurring bioactive compound found in a select group of plants. It serves as a key biosynthetic precursor to several other important phytochemicals, including the C-glycoside aloesin.[1][2][3] This technical guide provides a comprehensive overview of the natural sources, distribution within plant tissues, and methodologies for the extraction, isolation, and quantification of this compound. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their exploration of this compound and its potential applications.
Natural Sources and Distribution of this compound
This compound has been identified in species of the genera Aloe and Rheum.[1][2][3] While its presence is noted, quantitative data on this compound concentrations across a wide range of species and in different plant parts remains an area of active research. The primary documented sources are:
-
Aloe species: this compound is found in various members of the Aloe genus.[1][3] Notably, it is a constituent of Aloe vera and Aloe arborescens.[1][4] Within the Aloe leaf, bioactive compounds are generally concentrated in the outer pulp region, which contains the bitter latex, and the inner gel.[5] The leaf skin (epidermis) and the vascular bundles are key sites for the synthesis and storage of many secondary metabolites.[6] While specific data for this compound is limited, studies on related compounds like aloin show significant variations in concentration depending on the leaf part and the plant's growing conditions.[6][7]
-
Rheum species: Rhubarb, particularly Rheum palmatum and Rheum officinale, are also known to produce this compound.[2][8] In rhubarb, this compound is part of a complex mixture of bioactive compounds, including anthraquinones and their glycosides, which are primarily concentrated in the rhizomes (roots).[8][9]
Quantitative Data on Related Compounds in Aloe and Rheum
Direct quantitative data for this compound across different plant tissues is not extensively available in the current literature. However, data for related and co-occurring compounds can provide valuable context for extraction and analysis strategies.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Aloe vera | Leaf Skin | Saponin | 1.212 ± 0.035 mg/g | [10] |
| Leaf Flesh | Saponin | 0.253 ± 0.012 mg/g | [10] | |
| Leaf Tip | Saponin | 0.689 ± 0.029 mg/g | [10] | |
| Leaf Middle | Saponin | 0.579 ± 0.003 mg/g | [10] | |
| Leaf Bottom | Saponin | 0.806 ± 0.013 mg/g | [10] | |
| Aloe saponaria | Leaf Skin | Saponin | 1.519 ± 0.048 mg/g | [10] |
| Leaf Flesh | Saponin | 0.638 ± 0.064 mg/g | [10] | |
| Aloe vera | Whole Leaf Extract | Aloin A | 32 - 98 mg/kg water (in 0.5% - 1.5% extracts) | [7] |
| Rheum palmatum | Radix (Root) | Hydroxyanthracene derivatives (as rhein) | ≥ 2.2% | [8] |
| Hot-water extracts | Sennoside A | 0.4 - 18.8 mg/g extract | [8] | |
| Radix (Root) | Rhein | - | [11] | |
| Radix (Root) | Aloe-emodin | - | [11] |
Biosynthesis of this compound
This compound is synthesized via the polyketide pathway, a major route for the production of diverse secondary metabolites in plants.[2] The key enzyme responsible for its formation is This compound synthase , a type III polyketide synthase.[2][4] This enzyme catalyzes the iterative condensation of seven molecules of malonyl-CoA to form the heptaketide this compound.[4]
Biosynthetic pathway of this compound and its subsequent glycosylation to aloesin.
Experimental Protocols
The following protocols are synthesized from established methodologies for the extraction and analysis of chromones and related phenolic compounds from plant materials.[12][13][14]
Extraction of this compound from Plant Material
This protocol describes a general procedure for obtaining a crude extract containing this compound.
Materials:
-
Fresh or dried plant material (e.g., Aloe leaves, Rheum rhizomes)
-
Grinder or blender
-
Maceration vessel (e.g., large glass container with a lid)
-
Solvent: 80% Ethanol
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
For fresh plant material, wash thoroughly to remove any debris. Separate the desired plant parts (e.g., for Aloe leaves, separate the outer leaf pulp from the inner gel).
-
Chop the plant material into small pieces and freeze-dry or air-dry at a temperature not exceeding 40°C to preserve thermolabile compounds.
-
Grind the dried plant material into a fine powder.
-
-
Maceration:
-
Place the powdered plant material in the maceration vessel.
-
Add 80% ethanol in a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the vessel and place it on a shaker or use a magnetic stirrer to ensure continuous agitation.
-
Macerate for 24-48 hours at room temperature.
-
-
Filtration:
-
Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of the extraction solvent to ensure maximum recovery of the extract.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to remove the ethanol.
-
The resulting crude extract can be further dried under vacuum to yield a solid residue.
-
Isolation of this compound by Column Chromatography
This protocol outlines a general approach for the purification of this compound from the crude extract.
Materials:
-
Crude plant extract
-
Silica gel (for column chromatography)
-
Glass column
-
Solvents for mobile phase (e.g., a gradient of hexane and ethyl acetate)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% hexane).
-
Pour the slurry into the glass column and allow it to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient could be from 100% hexane to 100% ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.
-
Pool the fractions containing the compound of interest (this compound) based on the TLC profile.
-
-
Final Purification:
-
The pooled fractions may require further purification using preparative HPLC for higher purity.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound in plant extracts.
Materials:
-
Plant extract (crude or purified)
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid)
-
This compound standard of known purity
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard in methanol or the mobile phase.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover a range of concentrations.
-
-
Sample Preparation:
-
Accurately weigh the plant extract and dissolve it in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Set the HPLC conditions:
-
Column: C18
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). A typical gradient might start with a lower concentration of acetonitrile and increase over the run time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm and 290 nm).
-
-
-
Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Experimental Workflow Diagram
A generalized workflow for the extraction, isolation, and quantification of this compound.
Conclusion
This technical guide provides a foundational understanding of this compound's presence in the plant kingdom and the methodologies required for its study. While Aloe and Rheum species are the primary known sources, further research is needed to quantify this compound concentrations in various plant parts and across a broader range of species. The provided protocols for extraction, isolation, and quantification offer a robust starting point for researchers. Continued investigation into the biosynthesis and pharmacological properties of this compound will be crucial for unlocking its full therapeutic and commercial potential.
References
- 1. Enzymatic glycosylation of this compound performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic glycosylation of this compound performed by plant UDP-dependent glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jipb.net [jipb.net]
- 7. From the Cover: Aloin, a Component of the Aloe Vera Plant Leaf, Induces Pathological Changes and Modulates the Composition of Microbiota in the Large Intestines of F344/N Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fitoterapia.net [fitoterapia.net]
- 9. researchgate.net [researchgate.net]
- 10. gvpress.com [gvpress.com]
- 11. mdpi.com [mdpi.com]
- 12. From Aloe vera Leaf Waste to the Extracts with Biological Potential: Optimization of the Extractions, Physicochemical Characterization, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneticsmr.org [geneticsmr.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Aloesone as a Precursor to Aloesin
This technical guide provides a comprehensive overview of the biochemical relationship between this compound and aloesin, focusing on the enzymatic pathways and experimental data that define this compound's role as a direct precursor. This compound (2-acetonyl-7-hydroxy-5-methylchromone) is a key intermediate in the biosynthesis of aloesin (the 8-C-glycoside of this compound), a valuable natural product with significant applications in the cosmetic and pharmaceutical industries due to its potent anti-pigmentation and wound-healing properties.[1] This document details the biosynthetic pathways, presents quantitative enzymatic data, outlines relevant experimental protocols, and provides visual diagrams to elucidate these complex biochemical processes.
The Biosynthetic Pathway: From Precursors to Aloesin
The formation of aloesin in plants like Aloe and Rheum species is a multi-step enzymatic process. It begins with the synthesis of the chromone backbone of this compound, followed by a specific glycosylation step to yield aloesin.[1][2]
Step 1: Biosynthesis of this compound via Polyketide Synthase (PKS)
This compound is synthesized by the action of a type III polyketide synthase (PKS), specifically an this compound synthase.[1][2][3] In Aloe arborescens, this enzyme is identified as PKS3.[4][5] The enzyme catalyzes the iterative condensation of multiple malonyl-CoA molecules to form the heptaketide this compound.[4][5][6] PKS3 is a multifunctional enzyme that produces this compound as its major product from seven molecules of malonyl-CoA.[4][5]
The overall reaction catalyzed by this compound synthase can be summarized as: 7 Malonyl-CoA → this compound + 7 CO₂ + 6 CoA
This process involves a series of decarboxylative condensations followed by intramolecular cyclization and aromatization reactions to form the characteristic chromone structure of this compound.[3]
Step 2: Glycosylation of this compound to form Aloesin
Aloesin is the 8-C-glucoside of this compound.[1] This conversion is an enzymatic glycosylation reaction, theoretically catalyzed by a specific C-glycosyltransferase, a type of uridine diphosphate-dependent glycosyltransferase (UGT).[1][7] However, extensive research has shown that the C-glycosylation of this compound is a highly specific and rare enzymatic reaction. A screening of over 400 UGTs, including 28 known C-glycosyltransferases, failed to identify an enzyme that could efficiently perform this conversion.[1][7] Only trace amounts of aloesin were formed by the C-glycosyltransferase TcCGT1.[7]
In contrast, the O-glycosylation of this compound is a much more common reaction, with 137 selective this compound O-glycosyltransferases having been identified.[7] This suggests that the in-planta biosynthesis of aloesin relies on a very specific and yet-to-be fully characterized C-glycosyltransferase.
Quantitative Data Presentation
The following tables summarize the key quantitative data from enzymatic studies on this compound synthase and the UGTs that interact with this compound.
Table 1: Kinetic Parameters of this compound Synthase (PKS3) from A. arborescens
| Substrate | K_M_ (μM) | k_cat_ (min⁻¹) | Optimal pH | Optimal Temperature (°C) | Source |
| Malonyl-CoA | 88 | 0.0075 | 6.0 | 50 | [4][6] |
Table 2: Kinetic Parameters of Characterized this compound O-Glycosyltransferases
| Enzyme | Source Organism | k_cat_ (s⁻¹) | K_M_ (μM) | k_cat_/K_M_ (s⁻¹ M⁻¹) | Source |
| UGT72B49 | Rheum palmatum (Rhubarb) | 0.00092 ± 0.00003 | 30 ± 2.5 | 30.7 | [7] |
| UGT71C1 | Arabidopsis thaliana | 0.27 ± 0.007 | 52.6 ± 3.8 | 5133 | [7] |
Note: UGT71C1 demonstrates a 167-fold higher catalytic efficiency for the O-glycosylation of this compound compared to the rhubarb-derived UGT72B49.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in characterizing the synthesis and conversion of this compound.
Protocol for this compound Synthase (PKS3) Activity Assay
This protocol is based on the characterization of recombinant PKS3 from A. arborescens.[4][5]
-
Enzyme Preparation: Recombinant PKS3 is expressed in E. coli and purified using standard chromatographic techniques.
-
Reaction Mixture: A standard reaction mixture (100 µL total volume) contains 100 mM potassium phosphate buffer (pH 6.0), 1 mM [2-¹⁴C]malonyl-CoA (specific activity of 2.0 Gbq/mol), and 2 µg of the purified recombinant PKS3 enzyme.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 50°C for 1 hour.
-
Reaction Termination and Extraction: The reaction is terminated by adding 20 µL of 20% HCl. The polyketide products are then extracted three times with 200 µL of ethyl acetate.
-
Analysis: The combined ethyl acetate extracts are evaporated to dryness. The residue is redissolved in a small volume of methanol and subjected to thin-layer chromatography (TLC) and radio-TLC imaging for product identification and quantification against an this compound standard.
Protocol for this compound Glycosyltransferase (UGT) Screening
This protocol is adapted from the screening of a large UGT library for this compound glycosylation activity.[7]
-
Enzyme Preparation: A library of UGT candidates is heterologously expressed and partially purified.
-
Reaction Mixture: The reaction is performed in a 96-well plate format. Each well contains 50 µL of a mixture consisting of 50 mM potassium phosphate buffer (pH 7.0), 1 mM UDP-glucose (the sugar donor), 50 µM this compound (substrate), and the purified UGT enzyme preparation.
-
Incubation: The reaction plate is incubated overnight at 30°C.
-
Reaction Quenching: The reaction is stopped by adding 50 µL of a 90:10 acetonitrile/water solution containing 0.1% formic acid.
-
Analysis by LC-MS/MS:
-
Chromatography: The quenched reaction mixture is analyzed using a UHPLC system with a C18 column (e.g., Waters ACQUITY BEH C18). A gradient elution is performed using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The eluent is directed to an Orbitrap mass spectrometer. Data is acquired in both positive and negative ion modes.
-
Data Interpretation: The formation of aloesin (C-glucoside) or this compound-O-glucoside is monitored by extracting the ion chromatograms for their respective [M+H]⁺ or [M-H]⁻ ions. Product identity is confirmed by comparing retention times and MS/MS fragmentation patterns with authentic standards.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Biosynthetic Pathway of Aloesin
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. uniprot.org [uniprot.org]
- 7. Enzymatic glycosylation of this compound performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Aloesone: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the known biological targets of Aloesone, a chromone compound found in Aloe species. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on this compound's mechanism of action, presents quantitative data on its biological activities, and outlines key experimental methodologies for identifying its novel molecular targets.
Executive Summary
This compound has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. These effects are attributed to its interaction with various molecular targets and modulation of key signaling pathways. This guide delves into the specifics of these interactions, providing a foundation for further research and development of this compound-based therapeutics.
Quantitative Analysis of Biological Activity
The following table summarizes the available quantitative data on the biological activities of this compound and its glycoside, Aloesin. This information is crucial for dose-response studies and for comparing the potency of these compounds against different targets.
| Compound | Target/Activity | Measurement Type | Value | Cell Line/System | Reference |
| This compound | M1 Polarization Inhibition | Effective Concentration | 0.1–100 µM | LPS-induced RAW264.7 cells | [1][2] |
| This compound | Apoptosis Prevention | Effective Concentration | 0.1–100 µM | LPS-induced RAW264.7 cells | [1][2] |
| This compound | UGT72B49-mediated Glycosylation | K_m | 30 µM | In vitro enzymatic assay | [3] |
| This compound | UGT72B49-mediated Glycosylation | k_cat | 0.00092 s⁻¹ | In vitro enzymatic assay | [3] |
| Aloesin | Tyrosinase Inhibition | IC_50 | 0.9 mM | Mushroom Tyrosinase | [4][5][6][7] |
| Aloesin | Ovarian Cancer Cell Viability | IC_50 | ~5 µM | SKOV3 cells | [7] |
| Aloesin | MAPK Pathway Inhibition | Effective Concentration | 2.5–10 µM | SKOV3 cells | [7] |
Identified Signaling Pathways and Molecular Targets
Current research indicates that this compound exerts its biological effects by modulating several key signaling pathways. The primary identified pathways are the mTOR/HIF-1α/TLR4 axis and the MAPK signaling cascade.
The mTOR/HIF-1α/TLR4 Signaling Axis
This compound has been shown to suppress the activation of the mammalian target of rapamycin (mTOR) and hypoxia-inducible factor-1α (HIF-1α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] Furthermore, it inhibits the protein expression of Toll-like receptor 4 (TLR4), the primary receptor for LPS.[1][2] This suggests that this compound may interfere with the inflammatory response initiated by bacterial endotoxins.
The MAPK Signaling Pathway
Aloesin, the glycoside of this compound, has been demonstrated to inhibit the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including MEK, ERK, JNK, and p38, in ovarian cancer cells.[7][8] This inhibition is associated with reduced cancer cell growth and metastasis.[5][7][8]
References
- 1. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic glycosylation of this compound performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 5. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In silico docking studies of Aloesone with target proteins
An In-Depth Technical Guide to In Silico Docking Studies of Aloesone with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico docking studies of this compound, a chromone compound found in Aloe vera, with various protein targets. This document outlines the methodologies, presents quantitative data from these studies, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and In Silico Docking
This compound is a bioactive compound isolated from Aloe vera with demonstrated therapeutic potential, including anti-inflammatory and antioxidant effects.[1][2][3] In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. This guide focuses on the interaction of this compound with key protein targets implicated in inflammation and aging.
Target Proteins in this compound Docking Studies
In silico studies have primarily investigated the interaction of this compound and its derivatives with the following protein targets:
-
Collagenase (PDB ID: 2Y6I): A matrix metalloproteinase involved in the degradation of collagen, a key component of the extracellular matrix. Its inhibition is a target for anti-aging therapies.
-
Elastase (PDB ID: 1BRU): A serine protease that breaks down elastin, another crucial protein in the extracellular matrix. Inhibiting elastase can help maintain skin elasticity.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation. Modulating TNF-α activity is a key strategy in treating various inflammatory diseases.[4][5]
Quantitative Data from Docking Studies
The binding affinities of this compound and its derivatives with target proteins are summarized below. The docking score represents the binding energy, with more negative values indicating a stronger binding affinity.[6]
Table 1: Docking Scores of this compound and Derivatives with Collagenase and Elastase
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) |
| This compound | Elastase | 1BRU | -80.4 ± 2.2 |
| Isoaloeresin D | Collagenase | 2Y6I | -87.3 ± 4.6 |
| Isoaloeresin D | Elastase | 1BRU | -80.6 ± 1.7 |
| 7-methyl ether 2'-feruloylaloesin | Elastase | 1BRU | -81.2 ± 1.6 |
Data sourced from Handayani et al., 2023.[6][7]
Table 2: Interacting Residues of this compound with Elastase (PDB: 1BRU)
| Interaction Type | Interacting Residues |
| Hydrogen Bonds | Gly216, Cys58 |
| Hydrophobic Interactions | Gly216, Ser190, Phe215, Gly193, Arg143, Ala55, Cys42 |
Data sourced from Handayani et al., 2023.[6]
Experimental Protocols for In Silico Docking
The following is a generalized protocol for conducting molecular docking studies with this compound, based on methodologies reported in the literature.[4][5][6]
4.1. Software and Tools
-
Protein and Ligand Preparation: YASARA, ChemDraw, Marvin Sketch, Open Babel
-
Molecular Docking: AutoDock Vina, PLANTS (Protein-Ligand ANT System), PyRx
-
Visualization: Discovery Studio, LigPlot+, PyMOL
4.2. Methodologies
-
Protein Preparation:
-
The three-dimensional structure of the target protein (e.g., collagenase, elastase, TNF-α) is downloaded from the RCSB Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or bonds.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
The 2D structure is converted to a 3D structure and its energy is minimized.
-
The final 3D structure of the ligand is saved in a suitable format (e.g., .pdb or .mol2).
-
-
Grid Generation and Docking:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket.
-
Molecular docking is performed using software like AutoDock Vina or PLANTS to predict the binding poses of this compound within the protein's active site. The software calculates the binding affinity (docking score) for each pose.
-
-
Docking Protocol Validation:
-
The docking protocol is validated by redocking the native ligand (if available) into the active site of the protein.
-
The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose of the native ligand is calculated. An RMSD value of less than 2.5 Å is generally considered acceptable.[6]
-
-
Analysis and Visualization:
-
The docking results are analyzed to identify the best binding pose based on the docking score and the interactions formed.
-
The protein-ligand interactions, including hydrogen bonds and hydrophobic interactions, are visualized using software like Discovery Studio or LigPlot+.
-
Signaling Pathways and Experimental Workflows
5.1. Experimental Workflow for In Silico Docking
Caption: A generalized workflow for in silico molecular docking studies.
5.2. This compound's Inhibition of the mTOR/HIF-1α Signaling Pathway
This compound has been shown to inhibit the mTOR/HIF-1α pathway in macrophages, which is implicated in inflammation and oxidative stress.[1][2][3] Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) typically activates this pathway.
Caption: this compound inhibits the LPS-induced mTOR/HIF-1α pathway.
5.3. Intrinsic Pathway of Apoptosis
Phytochemicals from Aloe species have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[8] This pathway is initiated by mitochondrial outer membrane permeabilization and the subsequent activation of caspases.
Caption: The intrinsic apoptosis pathway induced by Aloe compounds.
Conclusion
The in silico docking studies of this compound reveal its potential as a modulator of key protein targets involved in inflammation and aging. The favorable binding affinities with collagenase, elastase, and TNF-α suggest that this compound could be a promising candidate for further drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to build upon in the exploration of this compound and other natural compounds for therapeutic applications.
References
- 1. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxida… [ouci.dntb.gov.ua]
- 3. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Study of Aloesin and Its Derivatives as Potential Antiaging Agents | Atlantis Press [atlantis-press.com]
- 8. Molecular mechanisms and associated cell signalling pathways underlying the anticancer properties of phytochemical compounds from Aloe species (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Aloesone in Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of aloesone in plasma samples. The described protocol is crucial for researchers, scientists, and professionals in drug development involved in pharmacokinetic, pharmacodynamic, and toxicological studies of this compound. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. All experimental protocols are detailed, and quantitative data are presented in clear, structured tables. Additionally, a diagram of the experimental workflow and a relevant signaling pathway for this compound are provided.
Introduction
This compound, a chromone compound found in various Aloe species, has garnered significant interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antityrosinase properties.[1] To accurately assess its therapeutic potential and pharmacokinetic profile, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This LC-MS/MS method provides the necessary sensitivity, specificity, and high-throughput capability for the determination of this compound concentrations in plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Altechromone A (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Blank rat plasma
Instrumentation
-
Liquid Chromatograph (e.g., UPLC system)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Analytical Column: Kinetex XB-C18 (specific dimensions can be adapted)[1]
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare 0.1 mg/mL stock solutions of this compound and the internal standard (IS), altechromone A, in methanol. Store at 4°C.[1]
-
Working Solutions:
-
Calibration Standards: Prepare calibration standards by spiking blank rat plasma with the appropriate this compound working solutions to achieve final concentrations of 5, 10, 100, 500, 1000, and 2000 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at four concentrations: 5 ng/mL (LLOQ), 15 ng/mL (Low QC), 800 ng/mL (Medium QC), and 1600 ng/mL (High QC) by spiking blank plasma with the corresponding working solutions.[1]
Sample Preparation
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 5 µL of the 12,000 ng/mL IS working solution and vortex for 30 seconds.[1]
-
Add 145 µL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture at 2000 rpm for 10 minutes.[1]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Kinetex XB-C18[1] |
| Mobile Phase A | Water with 0.1‰ formic acid[1] |
| Mobile Phase B | Methanol with 0.1‰ formic acid[1] |
| Flow Rate | (Not specified, typically 0.3-0.5 mL/min for UPLC) |
| Injection Volume | 6 µL[1] |
| Gradient | A gradient elution is employed.[1] |
| Run Time | 3 minutes[1] |
Mass Spectrometry Conditions:
The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI) and multiple reaction monitoring (MRM).[1]
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[1] |
| Spray Voltage | 4500 V[1] |
| Ion Source Gas 1 | 50 psi[1] |
| Ion Source Gas 2 | 50 psi[1] |
| Curtain Gas | 30 psi[1] |
| Collision Gas | 2 psi[1] |
| Desolvation Temp. | 550°C[1] |
MRM Transitions:
| Analyte | Parent Ion (m/z) | Daughter Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| This compound | 233.2 | 191.0 | 87 | 27 |
| Altechromone A (IS) | 191.0 | 77.05 | 93 | 50 |
Data Presentation
Method Validation Summary
The method was validated according to FDA and Chinese Pharmacopoeia guidelines.[1] A summary of the validation parameters is presented below.
Linearity and Sensitivity:
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 5 - 2000 | 5 | >0.99 |
Accuracy and Precision:
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 15 | <15 | <15 | 85-115 |
| Medium QC | 800 | <15 | <15 | 85-115 |
| High QC | 1600 | <15 | <15 | 85-115 |
Recovery and Matrix Effect:
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 15 | 97.09 - 101.37 | 95.95 - 102.13 |
| Medium QC | 800 | 97.09 - 101.37 | 95.95 - 102.13 |
| High QC | 1600 | 97.09 - 101.37 | 95.95 - 102.13 |
Stability:
This compound was found to be stable in rat plasma under various storage conditions, including short-term bench-top, long-term freezer, and freeze-thaw cycles.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plasma.
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound's inhibitory effect on the TLR4/mTOR/HIF-1α signaling pathway.
Conclusion
The LC-MS/MS method detailed in this application note is a rapid, sensitive, and reliable approach for the quantification of this compound in plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic studies. The provided method validation data demonstrates its accuracy, precision, and robustness, ensuring high-quality results for drug development and research applications.
References
Application Notes and Protocols for Developing a Stable Formulation for In Vivo Delivery of Aloesone
ABSTRACT: Aloesone, a naturally occurring chromone from Aloe vera, has demonstrated significant therapeutic potential, including anti-inflammatory and antioxidant activities.[1] However, its clinical translation is hampered by poor aqueous solubility and low oral bioavailability.[2] This document provides detailed application notes and protocols for the development of a stable nanoparticle-based formulation to enhance the in vivo delivery of this compound. The focus is on the preparation and characterization of Solid Lipid Nanoparticles (SLNs) as a promising delivery vehicle. These protocols are intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Delivery Challenges
This compound (7-hydroxy-5-methyl-2-(2-oxopropyl)-4H-chromen-4-one) is a bioactive compound found in Aloe species.[3][4] Despite its promising pharmacological effects, which are linked to the modulation of signaling pathways such as the mTOR/HIF-1α pathway, its therapeutic application is limited by its hydrophobic nature.[5][6] The low water solubility of this compound leads to poor dissolution in gastrointestinal fluids, resulting in low and variable oral bioavailability.[2] To overcome these limitations, advanced formulation strategies are required to improve its solubility and stability for effective in vivo delivery.[7][8][9] Nanoparticle-based drug delivery systems, particularly SLNs, offer a viable approach to encapsulate hydrophobic compounds like this compound, thereby increasing their surface area, dissolution rate, and subsequent bioavailability.[10][11][12]
Formulation Development Strategy: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes. For a hydrophobic drug like this compound, SLNs offer several benefits:
-
Enhanced Solubility and Bioavailability: Encapsulation of this compound in the lipid matrix improves its solubility and protects it from degradation in the gastrointestinal tract.[10]
-
Controlled Release: The solid lipid core can provide sustained release of the encapsulated drug.
-
Good Tolerability: The use of physiological lipids contributes to the low toxicity of SLNs.
-
Scalability: Production methods for SLNs, such as high-pressure homogenization, are well-established and scalable.
A high-pressure homogenization technique is proposed here for the preparation of this compound-loaded SLNs.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs using a hot homogenization method followed by ultrasonication.
Materials:
-
This compound (synthesized or procured)
-
Glyceryl monostearate (GMS) (solid lipid)
-
Polysorbate 80 (Tween® 80) (surfactant)
-
Soy lecithin (co-surfactant)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Magnetic stirrer with heating
-
High-speed homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of Lipid Phase:
-
Melt glyceryl monostearate (GMS) by heating it to 75-80°C in a beaker.
-
Add a pre-weighed amount of this compound to the molten lipid and stir until a clear, uniform solution is obtained.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, heat deionized water to the same temperature (75-80°C).
-
Add Tween® 80 and soy lecithin to the hot water and stir until fully dissolved.
-
-
Homogenization:
-
Slowly add the hot lipid phase to the hot aqueous phase while stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 15 minutes to form a coarse pre-emulsion.
-
-
Ultrasonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes (with a 5-second on/off cycle to prevent overheating) to reduce the particle size and form a nanoemulsion.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The solidification of the lipid droplets will lead to the formation of SLNs.
-
Store the prepared SLN dispersion at 4°C for further characterization.
-
Protocol 2: Characterization of this compound-Loaded SLNs
Objective: To determine the physicochemical properties of the prepared this compound-loaded SLNs.
Methods:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Dilute the SLN dispersion with deionized water.
-
Analyze the particle size, PDI, and zeta potential using a Zetasizer (e.g., Malvern Zetasizer Nano ZS).
-
Perform measurements in triplicate.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated this compound from the SLN dispersion by ultracentrifugation at 15,000 rpm for 30 minutes at 4°C.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC-UV method.
-
Calculate EE and DL using the following equations:
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of lipid and this compound] x 100
-
-
In Vitro Drug Release Study:
-
Use a dialysis bag method.
-
Place a known amount of this compound-loaded SLN dispersion in a dialysis bag (with an appropriate molecular weight cut-off).
-
Suspend the dialysis bag in a release medium (e.g., PBS pH 7.4 containing 0.5% Tween® 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of released this compound in the aliquots by HPLC-UV.
-
Protocol 3: Stability Studies of this compound-Loaded SLNs
Objective: To evaluate the physical stability of the this compound-loaded SLN formulation under different storage conditions according to ICH guidelines.[13][14][15]
Procedure:
-
Store the SLN formulation in sealed glass vials at the following conditions:
-
Refrigerated: 4 ± 2°C
-
Room temperature: 25 ± 2°C / 60 ± 5% RH
-
Accelerated: 40 ± 2°C / 75 ± 5% RH
-
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:
-
Visual appearance (for any signs of aggregation or precipitation).
-
Particle size, PDI, and zeta potential.
-
Encapsulation efficiency.
-
Data Presentation
Table 1: Physicochemical Characterization of this compound-Loaded SLNs
| Formulation Code | This compound:Lipid Ratio (w/w) | Surfactant Conc. (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| ASLN-1 | 1:10 | 2.0 | 150.5 ± 5.2 | 0.21 ± 0.02 | -25.3 ± 1.5 | 85.6 ± 3.1 | 7.8 ± 0.3 |
| ASLN-2 | 1:10 | 2.5 | 135.8 ± 4.8 | 0.18 ± 0.01 | -28.1 ± 1.8 | 90.2 ± 2.5 | 8.2 ± 0.2 |
| ASLN-3 | 1:15 | 2.5 | 142.3 ± 6.1 | 0.25 ± 0.03 | -26.7 ± 2.0 | 92.5 ± 2.8 | 5.8 ± 0.2 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Stability Data for this compound-Loaded SLN Formulation (ASLN-2) at 6 Months
| Storage Condition | Parameter | Initial | 1 Month | 3 Months | 6 Months |
| 4 ± 2°C | Particle Size (nm) | 135.8 | 138.2 | 140.1 | 142.5 |
| PDI | 0.18 | 0.19 | 0.20 | 0.21 | |
| Zeta Potential (mV) | -28.1 | -27.5 | -27.1 | -26.8 | |
| EE (%) | 90.2 | 89.8 | 89.1 | 88.5 | |
| 25 ± 2°C | Particle Size (nm) | 135.8 | 145.6 | 158.9 | 170.3 |
| PDI | 0.18 | 0.22 | 0.28 | 0.35 | |
| Zeta Potential (mV) | -28.1 | -25.4 | -22.8 | -20.1 | |
| EE (%) | 90.2 | 88.1 | 85.7 | 82.4 | |
| 40 ± 2°C | Particle Size (nm) | 135.8 | 180.4 | 250.1 | >300 (Aggregated) |
| PDI | 0.18 | 0.45 | 0.62 | >0.7 | |
| Zeta Potential (mV) | -28.1 | -18.9 | -15.2 | -10.5 | |
| EE (%) | 90.2 | 80.5 | 72.3 | 60.1 |
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-loaded SLNs.
Caption: Proposed signaling pathway of this compound's anti-inflammatory effect.
Conclusion
The protocols outlined in this document provide a comprehensive framework for developing a stable and effective SLN-based formulation for the in vivo delivery of this compound. By enhancing its solubility and providing a controlled release profile, this formulation strategy has the potential to overcome the biopharmaceutical challenges associated with this compound and facilitate its translation into a clinically viable therapeutic agent. Further in vivo pharmacokinetic and pharmacodynamic studies are warranted to validate the efficacy of this delivery system.
References
- 1. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H12O4 | CID 5317700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.umcs.pl [journals.umcs.pl]
- 10. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Ich guideline for stability testing | PPTX [slideshare.net]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anti-Inflammatory Activity of Aloesone in RAW264.7 Macrophages
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aloesone, a chromone derivative isolated from Aloe species, has demonstrated promising anti-inflammatory properties. This document provides a detailed guide for assessing the anti-inflammatory activity of this compound using the murine macrophage cell line RAW264.7. Macrophages play a central role in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators including nitric oxide (NO) and various cytokines. This application note outlines the protocols for evaluating the potential of this compound to mitigate these inflammatory responses. The methodologies described herein cover cell culture, cytotoxicity assessment, measurement of key inflammatory markers, and analysis of underlying signaling pathways.
Recent studies have shown that this compound can significantly reduce the production of reactive oxygen species (ROS) and nitric oxide in LPS-stimulated RAW264.7 cells.[1][2] Furthermore, it has been observed to decrease the mRNA expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1][2] The anti-inflammatory effects of this compound are believed to be mediated through the modulation of signaling pathways including Toll-like receptor 4 (TLR4), mTOR/HIF-1α, mitogen-activated protein kinases (MAPK), and nuclear factor-kappa B (NF-κB).[3][4]
Data Presentation
The following table summarizes hypothetical quantitative data from experiments assessing the anti-inflammatory effects of this compound on LPS-stimulated RAW264.7 macrophages.
| Parameter | Control (Untreated) | LPS (1 µg/mL) | LPS + this compound (10 µM) | LPS + this compound (50 µM) |
| Cell Viability (%) | 100 ± 5.2 | 98 ± 4.8 | 97 ± 5.1 | 96 ± 4.9 |
| Nitric Oxide (NO) (µM) | 2.1 ± 0.3 | 25.8 ± 2.1 | 15.4 ± 1.5 | 8.7 ± 0.9 |
| TNF-α (pg/mL) | 50 ± 8 | 850 ± 45 | 420 ± 30 | 210 ± 22 |
| IL-6 (pg/mL) | 30 ± 5 | 680 ± 38 | 350 ± 25 | 180 ± 18 |
| IL-1β (pg/mL) | 25 ± 4 | 450 ± 29 | 230 ± 19 | 110 ± 15 |
| Relative p-NF-κB p65 Expression | 1.0 | 5.8 ± 0.6 | 3.1 ± 0.4 | 1.5 ± 0.2 |
| Relative p-p38 MAPK Expression | 1.0 | 4.9 ± 0.5 | 2.8 ± 0.3 | 1.3 ± 0.1 |
Experimental Protocols
RAW264.7 Cell Culture and Maintenance
-
Materials:
-
RAW264.7 macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
-
Protocol:
-
Maintain RAW264.7 cells in T-75 flasks with supplemented DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the old medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and seed them into new flasks or plates at the desired density.
-
Cytotoxicity Assay (MTT Assay)
-
Materials:
-
RAW264.7 cells
-
Supplemented DMEM
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Protocol:
-
Seed RAW264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.[2] Include a vehicle control (DMSO).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Materials:
-
RAW264.7 cells
-
Supplemented DMEM
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
-
Protocol:
-
Seed RAW264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[6]
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]
-
Collect 100 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.[7]
-
Quantification of Pro-inflammatory Cytokines (ELISA)
-
Materials:
-
RAW264.7 cells
-
Supplemented DMEM
-
This compound
-
LPS
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well plates
-
-
Protocol:
-
Seed RAW264.7 cells into a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.[8]
-
Western Blot Analysis of Signaling Proteins
-
Materials:
-
RAW264.7 cells
-
Supplemented DMEM
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
6-well plates
-
-
Protocol:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for a specified time (e.g., 30-60 minutes for phosphorylation events).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Visualizations
References
- 1. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
High-Throughput Screening for Novel Aloesone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloesone, a chromone found in Aloe species, and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. These compounds have shown potential as tyrosinase inhibitors, anti-inflammatory agents, and modulators of various signaling pathways.[1] High-throughput screening (HTS) is a critical tool for efficiently exploring the therapeutic potential of large libraries of novel this compound derivatives. This document provides detailed application notes and protocols for HTS assays tailored to identify and characterize the bioactivity of these compounds.
Key Molecular Targets and Signaling Pathways
Recent studies have indicated that this compound and its related compounds can influence several key cellular signaling pathways implicated in various diseases. Understanding these pathways is crucial for designing relevant screening assays.
-
Tyrosinase Inhibition: this compound has been identified as a tyrosinase inhibitor, making it a promising candidate for applications in dermatology and cosmetology to address hyperpigmentation.[1]
-
mTOR/HIF-1α Pathway: this compound has been shown to inhibit the mTOR/HIF-1α pathway, which is involved in cellular processes like growth, proliferation, and inflammation.[2]
-
MAPK Signaling Pathway: Related compounds like aloe-emodin have been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cellular responses to a variety of stimuli and is often dysregulated in cancer.[3][4][5][6]
-
NF-κB Signaling Pathway: Aloin, a compound structurally related to this compound, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.[7][8][9] Derivatives of aloe-emodin have also been shown to modulate this pathway.[10][11]
High-Throughput Screening Assays
The following are detailed protocols for HTS assays relevant to the screening of novel this compound derivatives.
Cell-Based Tyrosinase Activity Assay
This assay is designed to identify inhibitors of tyrosinase, a key enzyme in melanin synthesis.[12]
Objective: To quantify the inhibitory effect of this compound derivatives on cellular tyrosinase activity in a high-throughput format.
Principle: The assay measures the enzymatic activity of tyrosinase in cell lysates by monitoring the conversion of L-DOPA to dopachrome, a colored product. A decrease in dopachrome formation in the presence of a test compound indicates tyrosinase inhibition.
Experimental Workflow:
Protocol:
-
Cell Culture: Seed B16F10 murine melanoma cells in 384-well clear-bottom plates at an optimized density and incubate for 24 hours.
-
Compound Treatment: Add this compound derivatives at various concentrations to the cells. Include a positive control (e.g., Kojic acid) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours to allow for cellular uptake and interaction with tyrosinase.
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add a suitable lysis buffer containing a protease inhibitor cocktail.
-
Incubate on ice to ensure complete lysis.
-
-
Tyrosinase Assay:
-
In a new 384-well plate, add a specific amount of cell lysate.
-
Add L-DOPA solution to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for an optimized period (e.g., 1 hour).[12]
-
-
Data Acquisition: Measure the absorbance at 475 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound ID | Concentration (µM) | % Tyrosinase Inhibition | IC50 (µM) |
| Aloesone_D1 | 1 | 15.2 | 12.5 |
| 5 | 48.9 | ||
| 10 | 75.3 | ||
| 25 | 92.1 | ||
| Aloesone_D2 | 1 | 5.6 | > 50 |
| 5 | 12.3 | ||
| 10 | 25.8 | ||
| 25 | 45.1 | ||
| Kojic Acid | 100 | 85.4 | 25.7 |
TR-FRET Assay for mTOR Kinase Activity
This assay is designed to identify inhibitors of the mTOR kinase, a key regulator of cell growth and proliferation.[13]
Objective: To quantify the inhibitory effect of this compound derivatives on mTOR kinase activity using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: The assay measures the phosphorylation of a GFP-tagged substrate (e.g., 4E-BP1) by mTOR. A terbium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, bringing the terbium donor and GFP acceptor into close proximity and generating a FRET signal. Inhibitors of mTOR will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Experimental Workflow:
Protocol:
-
Compound Plating: Dispense this compound derivatives at various concentrations into a low-volume 384-well plate.
-
Reagent Addition:
-
Add a solution containing recombinant mTOR enzyme and the GFP-tagged 4E-BP1 substrate.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection:
-
Stop the reaction and add the terbium-labeled anti-phospho-4E-BP1 antibody.
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) using a compatible microplate reader.
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Determine the percentage of mTOR inhibition for each compound concentration.
-
Calculate the IC50 values for active compounds.
-
Data Presentation:
| Compound ID | Concentration (µM) | TR-FRET Ratio | % mTOR Inhibition | IC50 (µM) |
| Aloesone_D3 | 0.1 | 0.85 | 12.1 | 5.8 |
| 1 | 0.62 | 45.7 | ||
| 10 | 0.23 | 88.9 | ||
| 50 | 0.15 | 95.2 | ||
| Aloesone_D4 | 0.1 | 0.95 | 2.3 | > 50 |
| 1 | 0.91 | 8.1 | ||
| 10 | 0.82 | 21.5 | ||
| 50 | 0.68 | 38.6 | ||
| Rapamycin | 0.1 | 0.18 | 92.4 | 0.05 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and its derivatives.
References
- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 2. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB pathway inhibition by anthrocyclic glycoside aloin is key event in preventing osteoclastogenesis in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anti-inflammatory evaluation of aloe-emodin derivatives as potential modulators of Akt, NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of Aloesone Analogs with Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloesone, a chromone found in various Aloe species, has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and tyrosinase inhibitory properties.[1] Its core structure, a benzo-γ-pyrone skeleton, is recognized as a privileged scaffold in drug discovery, lending itself to chemical modification.[2][3] The development of this compound analogs is a promising strategy to enhance its natural efficacy, improve pharmacokinetic properties, and generate novel therapeutic agents. These notes provide detailed protocols for the synthesis and evaluation of this compound analogs, focusing on two key areas of improvement: tyrosinase inhibition for dermatological applications and anti-inflammatory activity.
Rationale for Analog Development
The rationale for modifying the this compound structure is guided by structure-activity relationship (SAR) studies on related flavonoids and chromones. Key insights include:
-
Tyrosinase Inhibition: For compounds with a chalcone or chromone core, the number and position of hydroxyl groups on the aromatic rings are critical for anti-tyrosinase activity. Specifically, a 2,4-substituted resorcinol moiety is strongly correlated with high inhibitory potency.[4]
-
Anti-inflammatory Activity: For flavones, which share the chromone backbone, hydroxyl groups at the C3' and C4' positions of the phenyl ring have been shown to promote potent anti-inflammatory effects, often through modulation of pathways like NF-κB.[5]
By leveraging these SAR principles, new analogs can be designed with a higher probability of improved biological performance compared to the parent compound.
Data Presentation: Efficacy of this compound Analogs
Quantitative data from literature demonstrates the potential for significantly improving the efficacy of this compound through structural modification. The following tables summarize the inhibitory activities of this compound/aloesin and representative analogs.
Table 1: Comparison of Tyrosinase Inhibitory Activity
| Compound | Structure | IC50 Value (µM) | Inhibition Mechanism | Source |
| Aloesin | 8-C-glucosyl-7-hydroxy-2-acetonyl-5-methylchromone | 100 µM | Noncompetitive | [6] |
| Analog 1 (9-dihydroxyl-2'-O-(Z)-cinnamoyl-7-methoxy-aloesin) | Cinnamoyl derivative of an aloesin analog | 9.8 ± 0.9 µM | Competitive | [7][8] |
| Kojic Acid (Standard) | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 19.5 ± 1.5 µM | Competitive | [7] |
Note: Analog 1 was isolated from a natural source, demonstrating a proof-of-concept for improved efficacy via derivatization.
Table 2: Anti-inflammatory Activity of this compound in Macrophages
| Compound | Assay | Effect | Concentration | Source |
| This compound | LPS-induced Nitric Oxide (NO) Release in RAW264.7 cells | Dose-dependent reduction | 0.1 - 100 µM | [9] |
| This compound | LPS-induced ROS Production in RAW264.7 cells | Dose-dependent reduction | 0.1 - 100 µM | [9] |
| This compound | LPS-induced mRNA expression of iNOS, IL-1β, TNF-α | Significant decrease | 0.1 - 100 µM | [9] |
Experimental Protocols & Methodologies
Protocol 1: General Synthesis of a Chromone Analog Scaffold
This protocol describes the synthesis of a 2-styrylchromone scaffold, a common class of this compound-related analogs, via the Baker-Venkataraman rearrangement. This method is versatile and allows for various substitutions on both aromatic rings.
Step 1: Esterification of 2'-hydroxyacetophenone
-
Dissolve 1 equivalent of a substituted 2'-hydroxyacetophenone in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 equivalents of a substituted benzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-cold 10% HCl and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the ester from Step 1 in dry pyridine.
-
Add 1.5 equivalents of powdered potassium hydroxide (KOH).
-
Heat the mixture to 60°C and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold 10% HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the β-diketone intermediate.
Step 3: Acid-Catalyzed Cyclization to form the Chromone Ring
-
Dissolve the β-diketone intermediate in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the mixture for 2-4 hours.
-
Cool the solution and pour it into ice water.
-
Collect the precipitated solid by filtration, wash thoroughly with water to remove acid, and dry.
-
Purify the crude chromone analog by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: In Vitro Tyrosinase Inhibition Assay
This protocol is used to determine the IC50 value of synthesized analogs against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-tyrosine
-
Phosphate buffer (50 mM, pH 6.8)
-
Synthesized this compound analogs
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the synthesized analogs and a positive control (e.g., Kojic Acid) in DMSO.
-
In a 96-well plate, add 130 µL of phosphate buffer, 20 µL of various concentrations of the analog solution, and 20 µL of mushroom tyrosinase solution (approx. 46 units/mL in buffer).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 1.5 mM L-tyrosine solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader. The absorbance change is due to the formation of dopachrome.
-
Calculate the percentage of inhibition for each concentration of the analog compared to a control well (containing DMSO instead of inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol measures the ability of analogs to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for nitrite determination)
-
Synthesized this compound analogs
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various non-toxic concentrations of the synthesized analogs for 2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL and incubate for an additional 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each analog concentration relative to the LPS-only treated cells.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for the development of this compound analogs.
Caption: Competitive vs. Noncompetitive inhibition of Tyrosinase.
Caption: Anti-inflammatory signaling pathway modulated by this compound.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mushroom tyrosinase inhibitors from Aloe barbadensis Miller - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent Tyrosinase Inhibitory Activity of Curcuminoid Analogues and Inhibition Kinetics Studies | MDPI [mdpi.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Note: Altechromone A as a Robust Internal Standard for the Bioanalytical Quantification of Aloesone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a validated method for the quantitative analysis of aloesone in biological matrices, employing altechromone A as an internal standard (IS). This compound, a chromone derivative found in various Aloe species, has garnered significant interest for its antioxidant, anti-inflammatory, and neuroprotective properties.[1] Accurate quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. The structural similarity and comparable chromatographic behavior of altechromone A make it an ideal internal standard for correcting variations in sample preparation and instrument response, ensuring high accuracy and precision in this compound quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound (7-hydroxy-5-methyl-2-(2-oxopropyl)chromen-4-one) is a bioactive compound with demonstrated therapeutic potential.[1][2] It is the aglycone of aloesin, a C-glycoside also present in Aloe plants.[1] Studies have shown that this compound exhibits antioxidant and anti-inflammatory activities and may protect against glutamate-induced neuronal injury by reducing intracellular reactive oxygen species (ROS).[1] To properly evaluate its efficacy and safety, a reliable bioanalytical method is essential.
The use of an appropriate internal standard is critical in LC-MS/MS analysis to compensate for potential analyte loss during sample processing and for variations in injection volume and mass spectrometer response. Altechromone A (7-hydroxy-2,5-dimethylchromone) is a chromone derivative with a chemical structure analogous to this compound, making it an excellent candidate for an internal standard.[1][3] This document provides a detailed protocol for the quantification of this compound in rat plasma using altechromone A as the internal standard, based on a validated LC-MS/MS method.[1]
Chemical Properties
A fundamental understanding of the chemical properties of both the analyte and the internal standard is crucial for method development.
| Property | This compound | Altechromone A |
| Chemical Structure | 7-hydroxy-5-methyl-2-(2-oxopropyl)chromen-4-one[4] | 7-hydroxy-2,5-dimethylchromone[3] |
| Molecular Formula | C13H12O4[4] | C11H10O3[3] |
| Molar Mass | 232.23 g/mol [4] | 190.19 g/mol [3] |
| Appearance | Not specified in provided results | Crystal/Powder[5][6] |
| Solubility | Insoluble in water[1] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol[5][6][7] |
Experimental Protocols
This section details the materials and methods for the quantification of this compound in rat plasma.
Materials and Reagents
-
This compound (≥98% purity)[1]
-
Altechromone A (Internal Standard, ≥98% purity)[1]
-
Methanol (HPLC grade)[1]
-
Formic acid (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[1]
-
Ultrapure water[1]
-
Blank rat plasma[1]
Instrumentation
-
A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source is used.[1]
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of this compound and altechromone A in methanol at a concentration of 0.1 mg/mL.[1]
-
Working Solutions:
-
Prepare this compound working solutions by diluting the stock solution with methanol to achieve concentrations ranging from 50 ng/mL to 20,000 ng/mL.[1]
-
Prepare the altechromone A internal standard working solution by diluting its stock solution with methanol to a final concentration of 12,000 ng/mL.[1]
-
-
Calibration Standards: Spike blank rat plasma with the appropriate this compound working solutions to obtain final concentrations of 5, 10, 100, 500, 1000, and 2000 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at four concentration levels: 5 ng/mL (Lower Limit of Quantification, LLOQ), 15 ng/mL (Low QC), 800 ng/mL (Medium QC), and 1600 ng/mL (High QC).[1]
Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (altechromone A).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: Kinetex XB-C18 column (or equivalent)[1]
-
Mobile Phase: A gradient elution of methanol and water (containing 0.1% formic acid).[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
This compound Transition: m/z 233.1 → 175.1
-
Altechromone A Transition: m/z 191.1 → 163.1
-
Data Presentation
The following tables summarize the quantitative data from the method validation.
Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 5–2000 ng/mL[1] |
| Regression Equation | y = 0.00182x + 0.00124[1] |
| Correlation Coefficient (r) | 0.9945[1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |
Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 15 (Low) | 9.2 | 8.5 | 104.5 | 98.5 |
| 800 (Medium) | 4.0 | 5.8 | 97.9 | 92.0 |
| 1600 (High) | 5.3 | 6.7 | 99.8 | 96.3 |
| Data adapted from a study by Ren et al. (2024).[1] |
Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 15 (Low) | 97.09 | 95.95 |
| 800 (Medium) | 101.37 | 102.13 |
| 1600 (High) | 98.56 | 99.87 |
| Data adapted from a study by Ren et al. (2024).[1] |
Stability
| Condition | Duration | Stability (%) |
| Bench-top | 4 hours | 95.6 - 103.2 |
| Freeze-thaw | 3 cycles | 96.8 - 104.1 |
| Long-term | 30 days at -80°C | 94.7 - 102.5 |
| Data adapted from a study by Ren et al. (2024).[1] |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway of this compound's Neuroprotective Effect
Caption: this compound's inhibition of the ROS/mTOR/HIF-1α pathway.
Conclusion
The use of altechromone A as an internal standard provides a reliable and accurate method for the quantification of this compound in biological samples by LC-MS/MS. The presented protocol is robust, with excellent linearity, precision, accuracy, and recovery. This application note serves as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development who are investigating the therapeutic potential of this compound.
References
- 1. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate-induced neuronal death: a succession of necrosis or apoptosis depending on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of fermented aloe extract on glutamate-induced cytotoxicity in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Low Oral Bioavailability of Aloesone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Aloesone.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound?
A1: The absolute oral bioavailability of this compound in rats has been determined to be approximately 12.59%.[1][2] This low bioavailability is a significant hurdle for its development as an oral therapeutic agent.
Q2: What are the primary reasons for the low oral bioavailability of this compound?
A2: The low oral bioavailability of this compound is likely due to a combination of factors, including:
-
Poor aqueous solubility: Like many natural chromones, this compound has limited solubility in gastrointestinal fluids, which can hinder its dissolution and subsequent absorption.
-
Intestinal metabolism: this compound may be subject to first-pass metabolism in the intestine and liver, where it can be converted into more water-soluble but less active metabolites, such as glucuronide and sulfate conjugates.
-
Efflux by transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the intestinal lumen, reducing its net absorption.
Q3: Can the administration of Aloesin, a precursor, improve the systemic exposure to this compound?
A3: Aloesin is the C-glycoside of this compound and can be converted to this compound by gut microbiota.[1] While this conversion does occur, studies suggest that simply administering Aloesin does not significantly enhance the overall bioavailability of this compound.[1] Therefore, direct enhancement of this compound's oral absorption is a more promising strategy.
Q4: What are the most promising strategies to enhance the oral bioavailability of this compound?
A4: Several formulation and drug delivery strategies hold promise for improving the oral bioavailability of this compound. These include:
-
Solid Dispersions: Incorporating this compound into a solid dispersion with hydrophilic polymers can enhance its dissolution rate and solubility.[3][4][5]
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or other lipid-based carriers can protect it from degradation in the gastrointestinal tract and facilitate its absorption.[6][7][8]
-
Permeability Enhancers: Co-administration of this compound with safe and effective intestinal permeability enhancers can increase its absorption across the intestinal epithelium.
-
Metabolic Inhibitors: Co-formulation with inhibitors of metabolic enzymes (e.g., cytochrome P450s, UGTs) could reduce first-pass metabolism.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments aimed at improving this compound's oral bioavailability.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low entrapment efficiency of this compound in liposomes. | 1. Poor affinity of this compound for the lipid bilayer or aqueous core. 2. Suboptimal lipid composition. 3. Inefficient preparation method. | 1. Modify the pH of the aqueous phase to enhance this compound's solubility and partitioning. 2. Experiment with different phospholipid to cholesterol ratios.[8] 3. Try different preparation techniques such as thin-film hydration followed by sonication or extrusion.[8][9] |
| Inconsistent results in Caco-2 cell permeability assays. | 1. Variable integrity of the Caco-2 cell monolayer. 2. Inconsistent passage number of cells. 3. Presence of efflux transporters affecting transport. | 1. Regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[10][11] 2. Use Caco-2 cells within a consistent and validated passage number range. 3. Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.[10][12] Consider using P-gp inhibitors like verapamil as a control. |
| Rapid degradation of this compound in liver microsome stability assays. | 1. High metabolic activity of the liver microsomes. 2. Substrate concentration is too high, leading to enzyme saturation. | 1. Ensure proper storage and handling of liver microsomes to maintain their metabolic activity.[13] 2. Optimize the incubation time and this compound concentration to ensure linear metabolism over time.[14] 3. Include positive and negative controls (e.g., a known stable compound and a rapidly metabolized compound). |
| Poor in vivo bioavailability despite promising in vitro results. | 1. Significant first-pass metabolism in the liver that was not fully captured by in vitro models. 2. Poor in vivo-in vitro correlation (IVIVC). 3. Issues with the formulation's stability in the gastrointestinal tract. | 1. Conduct pharmacokinetic studies with both oral and intravenous administration to determine absolute bioavailability and clearance mechanisms.[1][2] 2. Evaluate different animal models that may better predict human pharmacokinetics. 3. Assess the stability of your formulation under simulated gastric and intestinal fluids. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound and the impact of a formulation strategy on a related compound, Aloe-emodin.
Table 1: Pharmacokinetic Parameters of this compound in Rats [1][2]
| Parameter | Intravenous (1.0 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | - | 150.3 ± 35.8 |
| Tmax (h) | - | 0.083 |
| AUC (ng·h/mL) | 1191.2 ± 214.5 | 149.9 ± 33.7 |
| t1/2 (h) | 3.07 ± 0.54 | - |
| Bioavailability (%) | - | 12.59 |
Table 2: Effect of Solid Dispersion on the Oral Bioavailability of Aloe-emodin in Rats [4]
| Formulation | Cmax (mg/L) | Tmax (min) | AUC (mg·min/L) | Relative Bioavailability (%) |
| Crystalline Aloe-emodin | 1.87 ± 0.30 | 75.6 ± 17.3 | 393.6 ± 77.1 | 100 |
| Aloe-emodin-PEG6000 Solid Dispersion | 5.86 ± 0.47 | 44.8 ± 14.8 | 1310.5 ± 111.9 | 333 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from methods used for the related compound, Aloe-emodin.[3][15]
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188 (POL 188), Ethanol.
-
Procedure:
-
Accurately weigh this compound, PVP K30, and POL 188 in a desired ratio (e.g., 1:2:2 w/w/w).
-
Dissolve the weighed components in a minimal amount of ethanol with the aid of sonication.
-
Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder and store it in a desiccator until further use.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.
-
Evaluate the in vitro dissolution of the solid dispersion compared to pure this compound.
-
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound.[10][11][12][16]
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability studies.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
For apical to basolateral (A-B) transport, add the this compound solution (e.g., 10 µM in HBSS) to the apical side and fresh HBSS to the basolateral side.
-
For basolateral to apical (B-A) transport, add the this compound solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the Transwell membrane, and C0 is the initial concentration of the drug in the donor compartment.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.
-
Visualizations
Signaling Pathways and Transport Mechanisms
Caption: Factors influencing the oral absorption of this compound.
Experimental Workflow for Enhancing Oral Bioavailability
Caption: A typical workflow for developing and evaluating formulations to enhance the oral bioavailability of this compound.
References
- 1. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation, characterization and in vivo and in vitro evaluation of aloe-emodin-loaded solid dispersions for dissolution enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jbpr.in [jbpr.in]
- 6. Preparation and Characterization of Two Different Liposomal Formulations with Bioactive Natural Extract for Multiple Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and characterization of liposomes containing drug absorption enhancers for optimized anti-HIV and antimalarial drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. enamine.net [enamine.net]
- 11. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Formulation, characterization and and evaluation of aloe-emodin-loaded solid dispersions for dissolution enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Large-Scale Synthesis of Aloesone
Welcome to the technical support center for the large-scale synthesis of Aloesone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for a successful and scalable synthesis.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
| Problem ID | Question | Possible Causes | Troubleshooting Steps |
| SYN-001 | Low yield in the initial Claisen condensation step. | - Incomplete deprotonation of the starting acetophenone. - Competing side reactions, such as self-condensation of the ester. - Use of an inappropriate base or solvent. | - Ensure strictly anhydrous conditions. - Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). - Add the acetophenone dropwise to a suspension of the base to ensure complete enolate formation before adding the ester. - Consider using a non-enolizable ester if self-condensation is a major issue. |
| SYN-002 | Formation of multiple byproducts during the Baker-Venkataraman rearrangement. | - Incomplete reaction leading to a mixture of starting material and product. - Side reactions due to high temperatures or incorrect stoichiometry of the base. - Presence of water, which can lead to hydrolysis of the ester or the desired 1,3-diketone product. | - Use at least one equivalent of a strong base to drive the reaction to completion. - Maintain careful temperature control; excessive heat can promote side reactions. - Ensure all reagents and solvents are anhydrous to prevent hydrolysis.[1] |
| PUR-001 | Difficulty in purifying this compound from the crude reaction mixture. | - Presence of structurally similar impurities. - Co-elution of byproducts during column chromatography. - Oiling out of the product during crystallization. | - Optimize the mobile phase for column chromatography to improve separation; a gradient elution may be necessary. - Consider alternative purification techniques such as preparative HPLC or high-speed counter-current chromatography for complex mixtures.[2] - For crystallization, screen a variety of solvents and solvent mixtures. Seeding with a small crystal of pure this compound may induce crystallization. |
| SCL-001 | Reaction does not scale up effectively, with lower yields at a larger scale. | - Inefficient heat transfer in larger reaction vessels, leading to localized overheating and side reactions. - Poor mixing, resulting in incomplete reactions. - Changes in the surface area-to-volume ratio affecting reaction kinetics. | - Use a jacketed reactor for better temperature control. - Employ an efficient overhead stirrer to ensure proper mixing. - Re-optimize reaction parameters such as temperature, reaction time, and reagent addition rates at the larger scale. |
Frequently Asked Questions (FAQs)
What are the most common synthetic routes for this compound?
Two primary synthetic routes for this compound are commonly cited:
-
From 4-acetyl-5-methylresorcinol: This is a concise four-step synthesis with a reported overall yield of 59%.[3]
-
From ethyl orsellinate: This route proceeds via β-ketosulfoxide intermediates.[4]
What are the key challenges in the large-scale synthesis of this compound?
The main challenges include:
-
Reaction Control: Managing potentially exothermic reactions, especially during the Claisen condensation and cyclization steps.
-
Purification: Efficiently removing byproducts and unreacted starting materials from large batches of product.
-
Cost-Effectiveness: Selecting reagents and solvents that are economically viable for industrial-scale production.
-
Process Safety: Ensuring the safe handling of all chemicals and management of waste streams.
What are the potential byproducts in this compound synthesis?
During the Claisen condensation, self-condensation of the ester can be a significant side reaction, leading to the formation of a β-keto ester derived from the ester itself.[5][6] In the Baker-Venkataraman rearrangement, incomplete reaction can leave starting materials, and side reactions can generate various rearranged or cyclized impurities.
What purification methods are suitable for large-scale production of this compound?
While laboratory-scale purification often relies on silica gel column chromatography, this may not be economical for large-scale production. Alternative and more scalable techniques include:
-
Crystallization: This is often the most cost-effective method for purifying large quantities of solid compounds.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating components of complex mixtures and has been successfully applied to the purification of chromones from plant extracts.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): While more expensive, preparative HPLC can provide very high purity and is suitable for high-value products.
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Parameter | Route 1: From 4-acetyl-5-methylresorcinol | Route 2: From ethyl orsellinate |
| Number of Steps | 4 | 7+ |
| Overall Yield | 59%[3] | Not explicitly reported, but likely lower due to more steps. |
| Starting Material Availability | Commercially available. | Commercially available. |
| Key Reactions | Claisen-type condensation, Cyclization | β-ketosulfoxide formation, Cyclization |
| Potential for Scale-up | Appears promising due to fewer steps and good overall yield. | May be more complex to scale up due to the larger number of steps. |
Experimental Protocols
Synthesis of this compound from 4-acetyl-5-methylresorcinol (Based on reported laboratory-scale synthesis) [3]
This protocol is provided as a reference and will require optimization for multi-gram or larger scale synthesis.
Step 1: Synthesis of 1-(2,4-dihydroxy-6-methylphenyl)ethanone
-
This starting material is commercially available. If synthesis is required, it can be prepared via the Friedel-Crafts acylation of 3-methylresorcinol.
Step 2: Protection of the hydroxyl groups
-
The dihydroxyacetophenone is treated with a suitable protecting group, such as methoxymethyl (MOM) chloride, in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).
Step 3: Claisen-type condensation
-
The protected acetophenone is treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) to form the enolate.
-
This is followed by the addition of a suitable acylating agent, such as N-methoxy-N-methylacetamide, to form the β-diketone.
Step 4: Deprotection and Cyclization to form this compound
-
The resulting protected β-diketone is treated with a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol. This removes the protecting groups and catalyzes the intramolecular cyclization to form the chromone ring of this compound.
-
The crude product is then purified, typically by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway of this compound from 4-acetyl-5-methylresorcinol.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Interrelated challenges in the large-scale synthesis of this compound.
References
- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 2. Separation and purification of four chromones from radix saposhnikoviae by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing LC-MS/MS for Sensitive Aloesone Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of Aloesone using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for this compound in plasma?
A common and effective method is protein precipitation. This involves adding a threefold volume of acetonitrile to the plasma sample to precipitate proteins, which can then be separated by centrifugation. This method is straightforward and provides good recovery for this compound[1].
Q2: Which ionization mode is most suitable for this compound detection?
Positive electrospray ionization (ESI) mode is generally recommended for this compound as it has been shown to produce a higher signal intensity compared to the negative ion mode[1].
Q3: What are the optimal MRM transitions for this compound?
A commonly used and validated multiple reaction monitoring (MRM) transition for this compound is the parent ion at m/z 233.2 fragmenting to a daughter ion at m/z 191.0. This fragmentation likely corresponds to the loss of the acetonyl group (COCH3)[1].
Q4: What type of analytical column is recommended for this compound separation?
A C18 reversed-phase column, such as a Phenomenex Kinetex XB-C18 (2.10 mm × 50 mm, 2.6 μm), has been successfully used for the chromatographic separation of this compound[1].
Q5: What are typical mobile phases for this compound analysis?
A gradient elution using a mobile phase consisting of 0.1‰ formic acid in water and methanol is a suitable choice for separating this compound and achieving good peak shape[1]. The addition of formic acid helps to improve ionization efficiency in positive ESI mode.
Q6: I don't have the specified internal standard, Altechromone A. What are my options?
If Altechromone A is unavailable, a suitable alternative internal standard (IS) should be a structural analog of this compound that is not present in the biological matrix being analyzed. Key characteristics to consider when selecting an alternative IS include:
-
Structural similarity: The IS should have a similar chemical structure to this compound to ensure comparable extraction recovery and ionization response.
-
Co-elution: Ideally, the IS should elute close to this compound without co-eluting with any endogenous interferences.
-
Mass difference: The m/z of the IS and its fragments should be different from that of this compound to allow for specific detection.
-
Stability: The IS should be stable throughout the sample preparation and analysis process.
Q7: How stable is this compound in plasma samples?
Based on a study in rat plasma, this compound is stable under the following conditions[1]:
-
In an autosampler for 6 hours.
-
At room temperature for 4 hours.
-
After three freeze-thaw cycles.
-
When stored at -20°C for 30 days.
It is always recommended to perform stability tests under your specific laboratory conditions as part of method validation.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: No or Very Low this compound Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect MS Parameters | Verify the MRM transitions (m/z 233.2 → 191.0), collision energy, and other MS parameters are correctly entered in the acquisition method. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions (-20°C or lower for long-term). |
| Poor Extraction Recovery | Optimize the protein precipitation procedure. Ensure the correct ratio of acetonitrile to plasma is used. |
| Ion Source Contamination | Clean the ESI source components, including the capillary and cone, according to the manufacturer's instructions. |
| Incorrect Ionization Mode | Confirm that the instrument is operating in positive ESI mode. |
| LC System Issues | Check for leaks, ensure proper mobile phase composition and flow rate, and verify that the sample is being injected correctly. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases. |
| Matrix Effects | Matrix components co-eluting with this compound can cause ion suppression or enhancement. Improve chromatographic separation to better resolve this compound from interferences. Consider a more rigorous sample cleanup method if protein precipitation is insufficient. |
| Contaminated LC System | Flush the LC system and column with a strong solvent to remove any accumulated contaminants. |
| Dirty Ion Source | A contaminated ion source can contribute to high background noise. Perform routine cleaning and maintenance. |
Issue 3: Poor Peak Shape (Tailing or Splitting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | The addition of a small amount of formic acid to the mobile phase helps to minimize peak tailing by reducing silanol interactions. |
| Column Overload | Inject a lower concentration of the sample to see if peak shape improves. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Extra-Column Volume | Ensure that the tubing and connections between the column and the mass spectrometer are as short and narrow as possible to minimize dead volume. |
| Inappropriate Injection Solvent | The sample should be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to ensure good peak shape. |
Issue 4: Inconsistent Results (Poor Precision and Accuracy)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and vortexing during the protein precipitation step. |
| Matrix Effects | Significant and variable matrix effects between different samples can lead to poor precision and accuracy. The use of a suitable internal standard that closely mimics the behavior of this compound is crucial to compensate for these effects. |
| Instrument Instability | Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing consistently. |
| Improper Calibration Curve | Prepare fresh calibration standards for each run and ensure the calibration range covers the expected concentrations of this compound in the samples. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 5 µL of the internal standard working solution (e.g., Altechromone A at 12,000 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 145 µL of acetonitrile.
-
Vortex at 2000 rpm for 10 minutes to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis[1].
LC-MS/MS Analysis
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of this compound. These parameters should be optimized for your specific instrumentation.
Table 1: Recommended LC-MS/MS Parameters for this compound Analysis [1]
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Phenomenex Kinetex XB-C18 (2.10 mm × 50 mm, 2.6 μm) or equivalent |
| Mobile Phase A | 0.1‰ Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | 0-0.5 min: 5% B0.5-2.0 min: 5-90% B2.0-2.5 min: 90% B2.51-3.0 min: 5% B |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 6 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (this compound) | m/z 233.2 → 191.0 |
| MRM Transition (IS: Altechromone A) | m/z 191.0 → 77.05 |
| Spray Voltage | 4500 V |
| Ion Source Gas 1 (Nebulizer Gas) | 50 psi |
| Ion Source Gas 2 (Heater Gas) | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | 2 psi |
| Desolvation Temperature | 550°C |
Table 2: Compound-Specific Mass Spectrometer Parameters [1]
| Compound | Declustering Potential (V) | Collision Energy (V) | Collision Cell Entrance Potential (V) | Collision Cell Exit Potential (V) |
| This compound | 87 | 27 | 10 | 16 |
| Altechromone A (IS) | 93 | 50 | 8 | 13 |
Visualizations
Experimental Workflow
References
Technical Support Center: Stabilizing Aloesone in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing aloesone in aqueous solutions for long-term storage. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and stability data.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in storing this compound in aqueous solutions?
A1: this compound, a chromone compound, is susceptible to degradation in aqueous environments. The primary challenges are its limited chemical stability, which can be affected by factors like pH, temperature, and light exposure. In aqueous solutions, this compound can undergo oxidation and other degradation pathways, leading to a loss of potency and the formation of undesirable byproducts.
Q2: What is the recommended solvent for long-term stock solutions of this compound?
A2: For long-term storage of stock solutions, methanol is recommended. Studies have shown that this compound stock solutions prepared in methanol are stable when stored at 4°C[1]. For experiments requiring aqueous dilutions, it is advisable to prepare them fresh from a methanolic stock.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: What is the impact of temperature on this compound stability?
A4: Temperature is a critical factor in the stability of this compound. For related compounds like aloin, degradation is significantly accelerated at higher temperatures (50°C and 70°C)[3][4]. For short-term storage of aqueous preparations, refrigeration at 4°C is recommended to slow down degradation rates[5]. For long-term storage, frozen conditions (-20°C or lower) are preferable, a common practice for stabilizing less stable analytes[1][6].
Q5: Are there any formulation strategies to enhance the stability of this compound in water?
A5: Yes, several formulation strategies can be explored to improve the stability of this compound in aqueous solutions:
-
Glycosylation: Enzymatically converting this compound to its glycoside, aloesin, can improve both solubility and stability[7][8].
-
Use of Antioxidants: Since this compound is prone to oxidation, the addition of antioxidants may help in its preservation.
-
Encapsulation: Techniques like lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in polymeric matrices can protect this compound from degradation in the aqueous environment, especially for long-term storage[9][10].
-
Deoxygenation: Removing dissolved oxygen from the aqueous solution by purging with an inert gas like nitrogen can prevent oxidative degradation[11].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in aqueous solution. | High pH of the solution.Elevated storage temperature.Exposure to light.Presence of oxidizing agents. | Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-5).Store the solution at 4°C for short-term use or frozen (-20°C or below) for longer periods.Protect the solution from light by using amber vials or storing it in the dark.Deoxygenate the solvent and consider adding a suitable antioxidant. |
| Precipitation of this compound in aqueous solution. | Poor solubility of this compound in water.Change in pH or temperature affecting solubility. | Prepare a higher concentration stock solution in methanol and dilute it to the final aqueous concentration just before use.Consider using co-solvents or solubility enhancers like cyclodextrins.Ensure the pH and temperature of the solution are maintained within a range where this compound remains soluble. |
| Inconsistent results in analytical assays. | Degradation of this compound in the autosampler.Instability during sample processing (e.g., freeze-thaw cycles). | Validate the stability of this compound under your specific analytical conditions. A study on rat plasma showed this compound to be stable in an autosampler for at least 6 hours[1].Minimize the number of freeze-thaw cycles. Prepare single-use aliquots of your samples if possible. Stability through three freeze-thaw cycles has been demonstrated for this compound in plasma[1]. |
| Formation of unknown peaks in chromatograms over time. | Degradation of this compound into byproducts. | Characterize the degradation products using techniques like LC-MS/MS.Optimize storage conditions (pH, temperature, light, oxygen exclusion) to minimize degradation. |
Quantitative Data Summary
Table 1: Short-Term Stability of this compound in Rat Plasma [1]
| Condition | Concentration | Accuracy (%) | Precision (RSD, %) |
| Autosampler (6 h) | Low QC (15 ng/mL) | 102.1 | 10.6 |
| Medium QC (800 ng/mL) | 105.4 | 2.3 | |
| High QC (1600 ng/mL) | 98.5 | 6.6 | |
| Room Temperature (4 h) | Low QC (15 ng/mL) | 94.9 | 5.2 |
| Medium QC (800 ng/mL) | 100.4 | 7.9 | |
| High QC (1600 ng/mL) | Not Reported | Not Reported | |
| Freeze-Thaw (3 cycles) | Low QC (15 ng/mL) | 101.5 | 9.8 |
| Medium QC (800 ng/mL) | 103.7 | 4.5 | |
| High QC (1600 ng/mL) | 102.9 | 3.7 | |
| Long-Term (-20°C, 15 days) | Low QC (15 ng/mL) | 98.7 | 8.1 |
| Medium QC (800 ng/mL) | 104.2 | 5.6 | |
| High QC (1600 ng/mL) | 101.3 | 4.2 |
Table 2: Influence of pH and Temperature on the Stability of Aloin (a related compound)
| Condition | Aloin Remaining (%) | Reference |
| pH 3.5 (7 days, room temp) | Unaffected | [4] |
| pH 4.5 (7 days, room temp) | ~40% | [2] |
| pH 6.7 (7 days, room temp) | Substantial reduction | [4] |
| 4°C (storage time not specified) | Moderate decrease | [4] |
| 25°C (storage time not specified) | Moderate decrease | [4] |
| 50°C (storage time not specified) | >50% decrease | [4] |
| 70°C (storage time not specified) | >50% decrease | [4] |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of an Aqueous this compound Solution
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of this compound (purity ≥98%).
-
Dissolve the this compound in HPLC-grade methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Store the methanolic stock solution at 4°C in an amber vial[1].
-
-
Preparation of Aqueous Working Solution:
-
Prepare a buffer solution at the desired pH (a slightly acidic pH of 4-5 is recommended for enhanced stability). A universal buffer can be prepared using citric acid, sodium phosphate, and boric acid[12].
-
If applicable, sparge the buffer with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Dilute the methanolic stock solution with the prepared buffer to achieve the final desired concentration of this compound. Ensure the final concentration of methanol is low enough not to interfere with your experiment.
-
-
Short-Term Storage:
-
Store the aqueous solution at 4°C in a tightly sealed amber vial to protect it from light.
-
For optimal results, use the freshly prepared aqueous solution within 24 hours.
-
Protocol 2: Stability Testing of this compound in an Aqueous Formulation
This protocol is based on general pharmaceutical stability testing guidelines[13][14][15].
-
Sample Preparation:
-
Prepare several identical batches of the aqueous this compound formulation to be tested.
-
Package the samples in the intended container-closure system.
-
-
Storage Conditions:
-
Long-Term Stability: Store samples at the intended storage temperature (e.g., 4°C) for a period covering the desired shelf life (e.g., 6, 12, 24 months).
-
Accelerated Stability: To predict long-term stability, store samples at elevated temperatures (e.g., 25°C/60% RH or 40°C/75% RH) for a shorter duration (e.g., 3-6 months).
-
-
Testing Schedule:
-
Analyze the samples at predetermined time points. For long-term studies, this could be 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, time points could be 0, 1, 3, and 6 months[13].
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method to quantify this compound and detect any degradation products. A reversed-phase C18 column with a water/methanol or water/acetonitrile gradient and UV detection is a common approach for related compounds[16][17].
-
The method should be able to separate this compound from its potential degradation products and any excipients in the formulation.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate and predict the shelf life, which is the time it takes for the concentration to drop to a predefined limit (e.g., 90% of the initial concentration).
-
Visualizations
Caption: Workflow for this compound Aqueous Stability Testing.
Caption: Factors Influencing this compound Stability in Aqueous Solution.
References
- 1. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic glycosylation of this compound performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Long-term storage of lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. japsonline.com [japsonline.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. A reversed-phase high-performance liquid chromatographic method for the determination of aloesin, aloeresin A and anthraquinone in Aloe ferox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Detection of Aloin and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]
Technical Support Center: Enhancing Cellular Uptake of Aloesone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cellular uptake of aloesone, a hydrophobic chromone with therapeutic potential. Given its poor water solubility and low bioavailability, strategies to improve its delivery into cells are critical for preclinical and clinical success.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of this compound inherently low?
A1: this compound is a hydrophobic molecule, meaning it is poorly soluble in aqueous environments like the extracellular fluid.[1] This inherent hydrophobicity makes it difficult for this compound to partition from the aqueous exterior into the lipid bilayer of the cell membrane, which is the initial step for passive diffusion into the cell. While its hydrophobic nature is a prerequisite for membrane interaction, its low aqueous solubility limits the concentration of this compound at the cell surface, thereby reducing the driving force for cellular entry. Studies in rats have shown that despite rapid absorption, the oral bioavailability of this compound is low, at approximately 12.59%, highlighting the challenge of its efficient delivery to target cells.[1]
Q2: What are the primary strategies to enhance the cellular uptake of a hydrophobic compound like this compound?
A2: The main approaches to improve the cellular uptake of hydrophobic compounds like this compound fall into three main categories:
-
Nanoformulations: Encapsulating this compound within nanocarriers can improve its solubility and facilitate its transport across the cell membrane. Common examples include liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[2][3] These systems can protect the drug from degradation and offer opportunities for targeted delivery.
-
Chemical Modification (Prodrug Approach): Modifying the chemical structure of this compound to create a more permeable "prodrug" is a viable strategy. This involves attaching a promoiety that enhances lipophilicity or interacts favorably with membrane transporters. Once inside the cell, the promoiety is cleaved by intracellular enzymes to release the active this compound.[4][5]
-
Use of Permeation Enhancers: These are chemical compounds that reversibly disrupt the integrity of the cell membrane, thereby increasing its permeability to drugs.[6] They can fluidize the lipid bilayer or create transient pores, allowing this compound to enter the cell more easily.
Q3: Are there any known signaling pathways involved in this compound's cellular activity that could be leveraged for uptake?
A3: While specific uptake pathways for this compound are not well-defined, studies have shown that once inside the cell, this compound can modulate signaling pathways involved in inflammation and oxidative stress. For instance, this compound has been shown to inhibit the mTOR/HIF-1α pathway and the expression of TLR4 in macrophages.[7][8] Understanding these downstream effects is crucial, but currently, there is no direct evidence to suggest that these pathways are actively involved in the initial uptake of this compound across the plasma membrane. Future research could explore whether targeting these pathways could indirectly influence this compound's cellular entry.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during experiments aimed at enhancing this compound's cellular uptake.
Guide 1: Low Cellular Uptake with Nanoformulations
Problem: You have formulated this compound into nanoparticles (e.g., liposomes, SLNs), but you are still observing low cellular uptake in your in vitro cell-based assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Encapsulation Efficiency | Quantify the amount of this compound successfully encapsulated in your nanoparticles using techniques like HPLC. | A low encapsulation efficiency means a significant portion of the this compound is not within the nanocarrier and remains poorly soluble. |
| Suboptimal Particle Size or Surface Charge | Characterize the size, polydispersity index (PDI), and zeta potential of your nanoparticles. Aim for a particle size generally below 200 nm for efficient cellular uptake. | Particle size and surface charge significantly influence the interaction of nanoparticles with the cell membrane and their subsequent internalization pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis).[3][9] |
| Nanoparticle Instability in Culture Media | Assess the stability of your nanoparticles in the cell culture medium over the time course of your experiment by monitoring changes in particle size and PDI. | Components of the cell culture medium, such as proteins, can interact with nanoparticles, leading to aggregation and reduced cellular uptake. |
| Incorrect Endocytic Pathway for Cell Type | Investigate the dominant endocytic pathways in your chosen cell line using specific inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-mediated endocytosis). | Different cell types utilize different endocytic pathways. Your nanoparticle formulation may not be optimized for the primary uptake mechanism of your target cells.[9] |
Guide 2: Prodrug Does Not Effectively Increase this compound Uptake
Problem: You have synthesized an this compound prodrug, but it does not show a significant improvement in cellular uptake compared to the parent compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Cleavage of the Promoiety | Perform in vitro stability studies of the prodrug in the presence of cell lysates or relevant enzymes to confirm its conversion to this compound. | The prodrug must be efficiently cleaved inside the cell to release the active drug. If the cleavage is too slow or incomplete, the therapeutic effect will be diminished. |
| Prodrug is too Lipophilic | Evaluate the LogP value of your prodrug. If it is excessively high, consider synthesizing analogues with a more balanced lipophilicity. | While increased lipophilicity can enhance membrane permeability, excessive lipophilicity can lead to the compound being trapped within the lipid bilayer, preventing its release into the cytoplasm.[10] |
| Prodrug is a Substrate for Efflux Pumps | Use efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in your cellular uptake assays to determine if the prodrug is being actively transported out of the cell. | Many cells express efflux pumps that can recognize and expel foreign compounds, thereby reducing their intracellular concentration. |
Guide 3: High Cytotoxicity with Permeation Enhancers
Problem: The use of a permeation enhancer increases this compound uptake but also causes significant cell death in your experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration of Permeation Enhancer is too High | Perform a dose-response curve to determine the optimal concentration of the permeation enhancer that maximizes this compound uptake while minimizing cytotoxicity. | Permeation enhancers work by disrupting the cell membrane, and at high concentrations, this disruption can become irreversible, leading to cell death.[11] |
| Prolonged Exposure to the Enhancer | Reduce the incubation time of the cells with the permeation enhancer. A shorter exposure may be sufficient to facilitate this compound uptake without causing lasting damage. | The effects of many permeation enhancers are reversible. Minimizing the exposure time can allow the cell membrane to recover its integrity.[11] |
| Inherent Toxicity of the Enhancer | Screen a panel of different permeation enhancers from various chemical classes (e.g., fatty acids, surfactants, terpenes) to identify one with a better safety profile for your specific cell type. | The cytotoxicity of permeation enhancers can vary significantly depending on their chemical structure and the cell type being used. |
Experimental Protocols
Here are detailed methodologies for key experiments to evaluate strategies for enhancing this compound cellular uptake.
Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, palmitic acid)
-
Surfactant (e.g., Polysorbate 80, soy lecithin)
-
Deionized water
-
Organic solvent (e.g., acetone, ethanol)
Procedure:
-
Preparation of the Lipid Phase: Dissolve this compound and the solid lipid in the organic solvent. Heat the mixture to a temperature approximately 5-10°C above the melting point of the lipid to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes. This will form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-power probe ultrasonication for 5-10 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unencapsulated this compound and excess surfactant. Resuspend the pellet in deionized water.
-
Characterization: Characterize the SLNs for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Cellular Uptake Assay using a Fluorescent Plate Reader
This protocol outlines a method to quantify the cellular uptake of this compound or its formulations.
Materials:
-
Target cell line (e.g., Caco-2, HaCaT)
-
Cell culture medium and supplements
-
This compound or this compound formulation
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Fluorescent plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the desired concentration of this compound or its formulation to each well. Include untreated cells as a negative control.
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any this compound that is not internalized.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice for 30 minutes to lyse the cells and release the intracellular contents.
-
Quantification: Transfer the cell lysates to a new 96-well plate. Measure the fluorescence of this compound at its specific excitation and emission wavelengths using a fluorescent plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the total protein concentration of each sample (determined by a BCA or Bradford assay) to account for any differences in cell number.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Endocytic Uptake of Solid Lipid Nanoparticles by the Nasal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization [mdpi.com]
- 11. Reversible effects of permeation enhancers on human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Aloesone instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aloesone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration range for this compound in cell culture?
A1: Based on published studies, a dosage range of 0.1–100 µM is recommended for this compound in cell culture experiments.[1][2] This range has been shown to be effective in various assays, including those investigating its effects on oxidative stress, inflammation, and apoptosis, without impacting cell viability.[1][2]
Q2: How should I dissolve and store this compound?
A2: For stock solutions, it is common practice to dissolve chromone compounds like this compound in a solvent such as dimethyl sulfoxide (DMSO). One study prepared a 0.1 mg/ml stock solution of this compound in methanol for pharmacokinetic studies.[3] Stock solutions are typically stored at -20°C or -80°C. For cell culture experiments, the final concentration of the solvent in the media should be kept low (commonly ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same concentration of solvent) should always be included in your experiments.[1]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several signaling pathways. In macrophages, it inhibits the mTOR/HIF-1α pathway, which is involved in inflammation, oxidative stress, and apoptosis.[1][4] Additionally, the related compound Aloesin has been found to ameliorate wound healing by modulating the MAPK/Rho and Smad signaling pathways.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound. | 1. This compound Instability: this compound may be degrading in the cell culture media. Factors like temperature, pH, and light can affect the stability of related compounds.[6][7][8][9] 2. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type or assay. 3. Cell Health: Poor cell health can mask the effects of any treatment. | 1. Stability Check: a. Prepare fresh this compound working solutions for each experiment. b. Minimize the exposure of this compound solutions to light. c. Consider performing a stability test of this compound in your specific cell culture media at 37°C over your experimental time course.[10] d. Ensure the pH of your culture media is stable.[9] 2. Dose-Response Experiment: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal effective concentration for your experimental setup.[1] 3. Check Cell Viability: Regularly monitor cell viability using methods like Trypan Blue exclusion or MTT assay. |
| High background or off-target effects observed. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. This compound Degradation Products: Degraded this compound may have different biological activities. | 1. Optimize Solvent Concentration: Ensure the final solvent concentration in the culture media is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle control. 2. Use Fresh this compound: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment to minimize the impact of potential degradation products. |
| Precipitation of this compound in the media. | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture media. 2. Interaction with Media Components: Components in the media, such as proteins in serum, could potentially interact with this compound and cause precipitation. | 1. Check Solubility Limit: If possible, determine the solubility of this compound in your specific cell culture media. 2. Preparation Technique: When preparing working solutions, add the this compound stock solution to the media dropwise while gently vortexing to ensure proper mixing and reduce the risk of precipitation. 3. Serum-Free Conditions: If precipitation is suspected to be due to serum components, consider a short-term experiment in serum-free media, if your cell line permits. |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol is based on a study investigating the effects of this compound on RAW264.7 macrophages.[1]
-
Cell Seeding: Seed RAW264.7 cells in appropriate culture plates at the desired density. Allow the cells to adhere and grow overnight.
-
This compound Preparation: Prepare fresh dilutions of this compound in Dulbecco's Modified Eagle Medium (DMEM) from a stock solution. The final concentrations used in the cited study were 0.1, 1, 10, and 100 µM.[1] A 0.1% DMSO solution in DMEM should be prepared as a vehicle control.[1]
-
Pre-treatment: Remove the old media from the cells and wash with Phosphate Buffered Saline (PBS). Add the prepared this compound dilutions or the vehicle control to the cells and incubate for 2 hours.[1]
-
Induction (Optional): After the pre-treatment period, add the inducing agent (e.g., 1 µg/mL of lipopolysaccharides (LPS)) to the wells.[1]
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 12 hours).[1]
-
Downstream Analysis: After incubation, collect the cells or supernatant for downstream analysis such as gene expression analysis, protein analysis, or flow cytometry.
Visualizations
Signaling Pathways
Caption: this compound's inhibitory effect on the LPS-induced TLR4 and mTOR/HIF-1α signaling pathway.
Caption: Proposed signaling pathways for Aloesin-mediated wound healing.
Experimental Workflow
Caption: General experimental workflow for cell treatment with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Aloesone Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of aloesone from natural sources, primarily Aloe vera.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound extraction experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Suboptimal Solvent System: The polarity of the extraction solvent may not be suitable for this compound. | Green solvents like ethanol, propylene glycol, and glycerol in aqueous mixtures have proven effective for extracting related chromones from Aloe vera rind.[1][2][3] Consider optimizing the solvent-to-water ratio. For instance, studies on similar compounds have found optimal ethanol concentrations to be around 34-80%.[4][5] |
| Incorrect Plant Material: this compound and related compounds are more concentrated in the outer green rind of the Aloe leaf rather than the inner gel parenchyma.[1][3] | Ensure you are using the Aloe vera leaf rind for extraction. | |
| Inadequate Extraction Time or Temperature: The extraction may be incomplete if the duration is too short or the temperature is too low. | Systematically evaluate the effect of time (e.g., 10–210 minutes) and temperature (e.g., 25–95 °C) on your yield.[1][2][3] Response surface methodology can be a valuable tool for optimizing these parameters.[1][4] | |
| Poor Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to saturation and inefficient extraction. | Increasing the solid-to-liquid ratio (up to 40 g/L) has been shown to linearly improve extraction efficiency for similar compounds.[1][3] | |
| Degradation of this compound in Extract | Improper Storage Conditions: this compound, like other phenolic compounds, may be susceptible to degradation at certain temperatures and pH levels. Stability studies on the related compound aloin show significant degradation at higher temperatures (50-70°C).[6][7] | Store extracts at low temperatures (e.g., 4°C or -80°C) and protect them from light.[1][8][9] Also, consider the pH of your extraction solvent, as a more acidic pH (e.g., 3.5) has been shown to improve the stability of similar anthraquinones.[6][7] |
| Enzymatic Degradation: Endogenous plant enzymes released during sample preparation can degrade target compounds. | Consider blanching the plant material before extraction or using extraction methods that rapidly deactivate enzymes, such as microwave-assisted extraction.[5] | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. | Employ a multi-step extraction or purification process. For example, an initial extraction with a less polar solvent could remove unwanted lipids before extracting this compound with a more polar solvent. Post-extraction purification can be achieved using techniques like column chromatography. |
| Presence of Polysaccharides: Aloe vera is rich in polysaccharides which can interfere with extraction and downstream analysis. | The use of alcohol precipitation can help in removing polysaccharides from the extract.[10] | |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of secondary metabolites in plants can vary depending on the species, age, growing conditions, and harvest time. | Use a homogenized batch of plant material for your experiments. If using fresh material, ensure consistency in the source and age of the plants. |
| Inconsistent Extraction Procedure: Minor variations in extraction parameters can lead to different yields. | Strictly adhere to the optimized protocol for all extractions. Ensure that temperature, time, and agitation speed are precisely controlled. |
Frequently Asked Questions (FAQs)
Q1: What is the best natural source for this compound extraction?
A1: this compound is a bioactive constituent found in Aloe species, particularly Aloe vera.[11] It is most abundantly found in the outer green rind of the leaves.[1][3]
Q2: Which extraction solvents are recommended for this compound?
A2: "Green" solvents are increasingly being used for the extraction of bioactive compounds from Aloe vera. Aqueous mixtures of ethanol, propylene glycol, and glycerol have been shown to be effective for extracting aloesin, a closely related compound.[1][2][3] Methanol has also been used in the extraction of similar compounds like aloin.[12] The choice of solvent will depend on the desired purity and the subsequent application of the extract.
Q3: What are the optimal conditions for this compound extraction?
A3: The optimal conditions depend on the chosen solvent and extraction method. For related compounds, studies have shown that temperatures between 60-80°C and extraction times ranging from 30 minutes to 1 hour are often optimal.[4][5][13] It is highly recommended to perform an optimization study using a response surface methodology (RSM) to determine the best conditions for your specific setup.[1][4]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common method for the quantification of this compound and related compounds.[11][14][15] A validated LC-MS/MS method has been developed for the determination of this compound in rat plasma, which could be adapted for extracts.[14]
Q5: Is this compound stable during extraction and storage?
A5: The stability of this compound can be influenced by temperature and pH. Studies on the related compound aloin indicate that it degrades faster at higher temperatures (50-70°C).[6][7] Lowering the storage temperature to 4°C can improve stability.[8][9] It is advisable to store extracts in a cool, dark place to minimize degradation.
Experimental Protocols
Protocol 1: Optimized Green Solvent Extraction of this compound-Related Chromones
This protocol is adapted from methodologies used for aloesin extraction from Aloe vera rind.[1][3]
1. Plant Material Preparation:
- Select fresh Aloe vera leaves.
- Separate the outer green rind from the inner gel fillet.
- Wash the rind thoroughly with water to remove any remaining gel.
- Dry the rind (e.g., freeze-drying or oven-drying at a low temperature like 40-50°C) and grind it into a fine powder.
2. Extraction:
- Weigh 1 gram of the powdered Aloe vera rind and place it in a flask.
- Add 25 mL of the extraction solvent (e.g., 70% ethanol in water). This corresponds to a solid/liquid ratio of 40 g/L.
- Place the flask in a shaking water bath set to the optimal temperature (e.g., 60°C).
- Extract for the optimized duration (e.g., 60 minutes) with constant agitation.
3. Post-Extraction Processing:
- After extraction, centrifuge the mixture (e.g., at 3000 rpm for 10 minutes) to separate the supernatant from the solid residue.[1]
- Collect the supernatant.
- Filter the supernatant through a 0.45 µm filter before analysis.
- Store the final extract at -20°C or -80°C for long-term stability.[1]
4. Quantification:
- Analyze the this compound content in the extract using a validated HPLC or LC-MS/MS method.[14]
Data Presentation
The following tables summarize quantitative data from optimization studies on related compounds, which can serve as a starting point for this compound extraction optimization.
Table 1: Optimal Extraction Conditions for Aloesin Using Different Green Solvents (Adapted from studies on Aloe vera rind)[1][3]
| Solvent System | Temperature (°C) | Time (min) | Solvent Conc. (% w/w) | Predicted Aloesin Yield (mg/L) |
| Ethanol-Water | 95 | 10 | 41 | 49.3 |
| Propylene Glycol-Water | 95 | 210 | 100 | 73.2 |
| Glycerol-Water | 95 | 210 | 100 | 66.8 |
Table 2: Influence of Extraction Parameters on Various Response Variables from Aloe vera (Adapted from Kim et al., 2013)[4]
| Parameter | Range Studied | Optimal Value |
| Extraction Time (X1) | 1 - 4 hours | 1 hour |
| Ethanol Concentration (X2) | 0 - 100% v/v | 34.34% |
| Temperature (X3) | 25 - 60°C | 60°C |
| Liquid-to-Solid Ratio (X4) | 30 - 60 mL/g | 45.75 mL/g |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the optimization of this compound extraction using Response Surface Methodology (RSM).
References
- 1. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of Aloesin from <i>Aloe vera</i> Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. physoc.org [physoc.org]
- 5. Valorization of Aloe vera Skin By-Products to Obtain Bioactive Compounds by Microwave-Assisted Extraction: Antioxidant Activity and Chemical Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. Enzymatic glycosylation of this compound performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. sciencescholar.us [sciencescholar.us]
- 14. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Minimizing matrix effects in Aloesone quantification from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of aloesone in biological samples. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound from biological samples.
| Problem | Potential Cause | Recommended Solution |
| High Matrix Effect | Inadequate removal of matrix components (e.g., phospholipids). | - Optimize Sample Preparation: If using protein precipitation, ensure complete precipitation and clean separation of the supernatant. Consider alternative methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleaner extracts.[1][2] - Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.[3] - Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4] |
| Low Analyte Recovery | - Inefficient Extraction: The chosen solvent may not be optimal for this compound, or the pH may not be appropriate. - Analyte Instability: this compound may be degrading during sample processing or storage. - Improper SPE Technique: Issues with conditioning, loading, washing, or elution steps in Solid-Phase Extraction. | - Extraction Optimization: For LLE, test different organic solvents. For SPE, select a sorbent with an appropriate retention mechanism for this compound (e.g., reversed-phase).[1][5] Ensure the pH of the sample is adjusted to maintain this compound in a neutral form for reversed-phase SPE.[6] - Stability Assessment: Perform stability tests at each step of the process (bench-top, auto-sampler, freeze-thaw).[7] - SPE Troubleshooting: Ensure proper conditioning and equilibration of the SPE cartridge. Optimize wash and elution solvents to ensure interferences are removed without eluting the analyte.[1][2][8] |
| Poor Peak Shape | Co-eluting interferences or issues with the analytical column. | - Improve Sample Cleanup: Utilize a more rigorous sample preparation method such as SPE to remove interfering compounds. - Column Maintenance: Ensure the analytical column is not overloaded and is properly equilibrated. Use a guard column to protect the analytical column. |
| High Variability in Results | Inconsistent sample preparation or instrumental instability. | - Standardize Procedures: Ensure consistent timing and technique for all sample preparation steps. - Use of Internal Standard: Employ a suitable internal standard (e.g., a stable isotope-labeled this compound or a structural analog like altechromone A) to compensate for variability.[7] - System Suitability: Perform system suitability tests before each analytical run to ensure the instrument is performing correctly. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most common sample preparation technique for this compound quantification in plasma?
A1: Protein precipitation (PPT) with acetonitrile is a commonly used and validated method for extracting this compound from plasma.[7][9] It is a relatively simple and fast technique.
Q2: When should I consider using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) instead of Protein Precipitation (PPT)?
A2: While PPT is often sufficient, LLE and SPE can provide cleaner extracts, which is beneficial if you are experiencing significant matrix effects.[1] SPE, in particular, is very effective at removing phospholipids, a common source of ion suppression in bioanalysis.[10]
Q3: How do I choose the right SPE sorbent for this compound?
A3: this compound is a nonpolar molecule, so a reversed-phase sorbent (e.g., C18) is a suitable choice.[5] The selection should be based on retaining this compound while allowing polar interferences to be washed away.
Method Validation
Q4: What are the key parameters to assess during method validation for this compound quantification?
A4: According to FDA and other regulatory guidelines, key validation parameters include specificity, linearity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[7]
Q5: How is the matrix effect calculated?
A5: The matrix effect is typically assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[8]
Experimental Protocols & Data
The following is a detailed protocol for a validated LC-MS/MS method for this compound quantification in rat plasma using protein precipitation.
Experimental Protocol: this compound Quantification in Rat Plasma by LC-MS/MS
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of this compound and an internal standard (IS), such as altechromone A, in methanol.
-
Spike blank rat plasma with working solutions of this compound to create calibration standards and QC samples at low, medium, and high concentrations.[7]
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 5 µL of the IS working solution and vortex for 30 seconds.
-
Add 145 µL of acetonitrile, vortex for 10 minutes, and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.[7]
-
-
LC-MS/MS Analysis:
Quantitative Data Summary
The following tables summarize the validation results for the protein precipitation LC-MS/MS method described above.[7]
Table 1: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intraday Accuracy (%) | Interday Accuracy (%) | Intraday Precision (%) | Interday Precision (%) |
| LLOQ | 5 | 97.9 - 104.5 | 92.0 - 98.5 | 4.0 - 9.2 | 4.0 - 9.2 |
| Low | 15 | 97.9 - 104.5 | 92.0 - 98.5 | 4.0 - 9.2 | 4.0 - 9.2 |
| Medium | 800 | 97.9 - 104.5 | 92.0 - 98.5 | 4.0 - 9.2 | 4.0 - 9.2 |
| High | 1600 | 97.9 - 104.5 | 92.0 - 98.5 | 4.0 - 9.2 | 4.0 - 9.2 |
Table 2: Matrix Effect and Extraction Recovery
| QC Level | Concentration (ng/mL) | Normalized Matrix Factor (%) | Extraction Recovery (%) |
| Low | 15 | 95.95 - 102.13 | 97.09 - 101.37 |
| Medium | 800 | 95.95 - 102.13 | 97.09 - 101.37 |
| High | 1600 | 95.95 - 102.13 | 97.09 - 101.37 |
Table 3: Stability of this compound in Rat Plasma
| Storage Condition | Duration | Stability (%) |
| Room Temperature | 4 hours | Within acceptable limits |
| Freeze-Thaw Cycles | 3 cycles | Within acceptable limits |
| -20°C | 15 days | Within acceptable limits |
| Autosampler | 6 hours | Within acceptable limits |
Visualized Workflows
The following diagrams illustrate the experimental workflows for different sample preparation techniques.
Caption: Protein Precipitation Workflow for this compound.
Caption: General Liquid-Liquid Extraction Workflow.
Caption: General Solid-Phase Extraction Workflow.
References
- 1. welch-us.com [welch-us.com]
- 2. silicycle.com [silicycle.com]
- 3. youtube.com [youtube.com]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. devtoolsdaily.com [devtoolsdaily.com]
Technical Support Center: Enhancing the Therapeutic Index of Aloesone Through Derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the therapeutic index of Aloesone through derivatization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for derivatizing this compound to improve its therapeutic index?
A1: this compound, a chromone found in Aloe species, exhibits promising antioxidant, anti-inflammatory, and anti-seizure activities[1]. However, its low oral bioavailability (12.59% in rats) may limit its therapeutic efficacy[1]. Derivatization offers a strategy to overcome this limitation by modifying its physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles, thereby potentially enhancing its therapeutic index.
Q2: What are the known signaling pathways modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways:
-
MAPK/Rho and Smad Signaling Pathways: In the context of wound healing, this compound activates Smad and MAPK signaling proteins, which are crucial for cell migration, angiogenesis, and tissue development[2].
-
mTOR/HIF-1α Pathway: In macrophages, this compound has been found to inhibit the mTOR/HIF-1α pathway, which is involved in cellular responses like survival and polarization[3]. It also represses the activation of mTOR, p-mTOR, and HIF-1α induced by LPS and inhibits the protein expression of TLR4[3][4].
-
ERK-1/2, AKT, and p38-MAPK Signaling Pathways: A related compound, Aloe-emodin, has been shown to upregulate DUSP1, leading to the blockage of these pathways in cancer cells[5]. While not directly demonstrated for this compound, this provides a potential avenue for investigation.
Q3: Are there any established methods for synthesizing this compound and its derivatives?
A3: Yes, several methods for the synthesis of this compound have been reported. One approach involves a four-step synthesis from 4-acetyl-5-methylresorcinol with an overall yield of 59%[6]. Another method starts from ethyl orsellinate via β-ketosulfoxides as intermediates[7]. Additionally, a concise synthesis of this compound has been described where a β-diketone is derived from an acetophenone derivative and then treated with hydrochloric acid and isopropanol[3][6].
Q4: What are some potential starting points for designing this compound derivatives with an improved therapeutic index?
A4: Based on the known structure and activities of this compound, potential derivatization strategies could include:
-
Glycosylation: Enzymatic glycosylation has been explored for this compound, which could improve solubility and bioavailability[8][9][10].
-
Modification of the Acetonyl Group: The 2-acetonyl group could be a target for modification to alter lipophilicity and target engagement.
-
Substitution on the Chromone Ring: Introducing different functional groups on the aromatic ring could modulate the electronic properties and biological activity of the molecule.
Troubleshooting Guides
Synthesis and Derivatization
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of this compound synthesis | Incomplete reaction; side product formation; purification losses. | Optimize reaction conditions (temperature, time, catalyst). Use high-purity starting materials. Employ alternative purification techniques (e.g., column chromatography with a different stationary phase). |
| Difficulty in achieving selective derivatization | Multiple reactive sites on the this compound molecule. | Use protecting groups to block unwanted reactive sites. Explore regioselective enzymatic reactions for targeted modifications. |
| Poor solubility of synthesized derivatives | Increased lipophilicity of the derivative. | Introduce hydrophilic moieties (e.g., polyethylene glycol chains, amino groups). Prepare salt forms of the derivatives if they contain ionizable groups. |
In Vitro Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity assays | Inconsistent cell seeding density; variation in compound concentration; edge effects in multi-well plates. | Ensure uniform cell seeding and accurate compound dilutions. Avoid using the outer wells of the plate or fill them with media only. |
| Unexpected pro-apoptotic effects at high concentrations | Off-target effects; non-specific cytotoxicity. | Perform dose-response studies over a wide concentration range. Use multiple cell lines to assess specificity. Investigate the mechanism of cell death (apoptosis vs. necrosis). |
| Inconsistent results in signaling pathway analysis (Western blotting) | Poor antibody quality; improper protein extraction; loading inaccuracies. | Validate antibodies for specificity. Optimize protein lysis buffers and sonication protocols. Use a reliable protein quantification method and normalize to a housekeeping protein. |
Experimental Protocols
Synthesis of this compound
This protocol is a summary of a previously reported method[3][6].
-
Step 1: Preparation of the β-diketone. Couple an acetophenone derivative with 1,3-dioxolane-protected acetoacetic acid.
-
Step 2: Cyclization and Deprotection. Treat the resulting β-diketone with hydrochloric acid in isopropanol to afford this compound.
-
Purification: Purify the crude product by column chromatography on silica gel.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., RAW264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives (e.g., 0.1 to 1000 µM) for a specified duration (e.g., 24, 48, or 72 hours)[4].
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on a previously described method[4].
-
Cell Treatment: Treat cells with this compound or its derivatives for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Quantitative Data Summary
Table 1: Effect of this compound on LPS-Induced Apoptosis in RAW264.7 Cells [3][4]
| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| 0 (LPS only) | 4.42 ± 0.70 | 16.66 ± 0.21 |
| 0.1 | 3.58 ± 1.15 | 9.13 ± 1.38 |
| 1 | 2.63 ± 1.17 | 12.61 ± 1.99 |
| 10 | 1.92 ± 0.81 | 9.80 ± 2.35 |
| 100 | 1.26 ± 0.22 | 7.89 ± 2.02 |
Table 2: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 1352.6 ± 345.8 | 1586.2 ± 189.7 |
| Tmax (h) | 0.083 ± 0.00 | 0.083 ± 0.00 |
| t1/2 (h) | 3.07 ± 0.54 | 2.95 ± 0.43 |
| AUC (0-t) (ng·h/mL) | 1259.3 ± 211.7 | 999.8 ± 112.5 |
| Bioavailability (%) | 12.59 | - |
Visualizations
Caption: A simplified workflow for the chemical synthesis of this compound.
Caption: this compound's inhibitory effect on the LPS-induced TLR4/mTOR/HIF-1α signaling pathway.
References
- 1. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aloe-emodin targets multiple signaling pathways by blocking ubiquitin-mediated degradation of DUSP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Enzymatic glycosylation of this compound performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Preclinical Development Hurdles for Aloesone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of Aloesone. The information is presented in a question-and-answer format to offer direct and actionable solutions for experimental hurdles.
Frequently Asked Questions (FAQs)
1. Solubility and Stability Issues
Question: I am experiencing difficulty dissolving this compound for my in vitro/in vivo experiments. What are the recommended solvents and what is known about its stability?
Answer:
Troubleshooting Solubility:
-
Recommended Solvents: For initial stock solutions, organic solvents are recommended. Based on the solubility of similar chromone compounds, the following solvents can be trialed in order of decreasing polarity:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
-
Aqueous Solutions: For final dilutions in aqueous media for cell-based assays or in vivo studies, it is crucial to first dissolve this compound in a minimal amount of an organic solvent (e.g., DMSO) and then dilute it with the aqueous buffer. Be aware that precipitation may occur at higher concentrations. It is recommended to visually inspect the solution for any precipitates before use.
-
Sonication: To aid dissolution, sonication of the solution in a water bath can be employed.
Troubleshooting Stability:
There is limited published data on the stability of this compound under different pH and temperature conditions. However, studies on related compounds from Aloe vera, such as aloin, suggest that stability is influenced by both pH and temperature. It is advisable to conduct preliminary stability studies for your specific experimental conditions.
-
pH: Aloin, a related compound, exhibits greater stability in acidic conditions (pH < 5) and degrades more rapidly at neutral to basic pH.[1] It is recommended to buffer your formulations and assess the stability of this compound at the intended pH of your experiments.
-
Temperature: Elevated temperatures can lead to the degradation of chromones.[2] Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. For experiments, fresh dilutions should be prepared. Avoid repeated freeze-thaw cycles.
2. Low Oral Bioavailability in Animal Models
Question: My in vivo studies with oral administration of this compound are showing very low and variable plasma concentrations. How can I address this issue?
Answer:
The low oral bioavailability of this compound is a major obstacle in preclinical development. A pharmacokinetic study in rats reported an oral bioavailability of only 12.59%.[3] This is likely due to its poor aqueous solubility and potential first-pass metabolism. To overcome this, advanced formulation strategies are necessary.
Troubleshooting Low Bioavailability:
-
Formulation Strategies: While no specific formulations for this compound have been published, the following approaches are commonly used for poorly soluble compounds and are recommended for consideration:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.
-
Liposomes: Encapsulating this compound within lipid bilayers can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubilization and absorption of lipophilic drugs like this compound.
-
Data Summary: Pharmacokinetics of Unformulated this compound in Rats [3]
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | - | 185.4 ± 45.3 |
| Tmax (h) | - | 0.083 ± 0.00 |
| AUC (0-t) (ng·h/mL) | 289.7 ± 56.4 | 364.8 ± 78.9 |
| t1/2 (h) | 2.54 ± 0.48 | 3.07 ± 0.62 |
| Bioavailability (F%) | - | 12.59 |
Experimental Protocols
1. In Vivo Pharmacokinetic Study of this compound in Rats [3]
This protocol provides a general framework for assessing the pharmacokinetics of this compound. It is recommended to adapt this protocol based on your specific formulation.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before the experiment.
-
Dosing:
-
Intravenous (IV): Administer this compound solution (e.g., dissolved in a vehicle of ethanol, propylene glycol, and water) via the tail vein at a dose of 1 mg/kg.
-
Oral (PO): Administer this compound suspension (e.g., in 0.5% carboxymethylcellulose sodium) by oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Extraction: Precipitate plasma proteins using acetonitrile. Centrifuge and collect the supernatant.
-
Quantification: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Signaling Pathways and Experimental Workflows
1. Anti-Inflammatory Signaling Pathway of this compound
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, Aloe extracts, containing this compound and other bioactive compounds, have been demonstrated to inhibit the activation of NF-κB, as well as the phosphorylation of ERK and JNK.[4] Furthermore, this compound has been specifically shown to inhibit the mTOR/HIF-1α pathway in LPS-induced RAW264.7 cells.[5]
Caption: this compound's anti-inflammatory signaling pathway.
2. Tyrosinase Inhibition Pathway by this compound
This compound and its related compound, aloesin, are known inhibitors of tyrosinase, the key enzyme in melanin synthesis. Aloesin has been shown to act as a competitive or non-competitive inhibitor of tyrosinase, depending on the substrate.[6][7] This dual mechanism provides a potent way to modulate melanogenesis.
Caption: Mechanism of tyrosinase inhibition by this compound.
3. Experimental Workflow: Formulation Development and In Vivo Testing
This workflow outlines a logical progression for developing and evaluating a novel this compound formulation to improve its oral bioavailability.
Caption: Workflow for this compound formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of melanogenesis by aloesin: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Neuroprotective Potential of Aloesone: A Comparative Analysis in a Mouse Model of Epilepsy
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective effects of Aloesone, a compound derived from Aloe vera, against established anti-epileptic drugs in a pentylenetetrazol (PTZ)-induced seizure mouse model. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.
Comparative Efficacy of this compound in a PTZ-Induced Seizure Model
This compound demonstrates significant neuroprotective effects in a PTZ-induced seizure mouse model, showcasing its potential as a novel anti-epileptic agent. A direct comparison with the widely used anti-epileptic drug, Valproic Acid, and the benzodiazepine, Diazepam, reveals competitive efficacy in key seizure parameters.
| Treatment Group | Dosage (mg/kg) | Seizure Latency (seconds) | Seizure Score (mean ± SEM) | Survival Rate (%) |
| Vehicle (Control) | - | 45.2 ± 26.7 | 5.0 ± 0.0 | 16.7% |
| This compound | 50 | 777.6 ± 898.2 | 2.6 ± 1.9 | 80.0% |
| Valproic Acid | 200 | Increased Latency | Reduced Duration | Not specified |
| Diazepam | 5 | Prevention of Tonic Seizures | Not specified | >99% |
Data for this compound and its corresponding control group is sourced from a study on its anti-epileptic effects[1]. Data for Valproic Acid shows a reduction in seizure duration at 200 mg/kg[2]. Diazepam at 5 mg/kg was shown to prevent tonic seizures and mortality in a TETS-induced seizure model, which also involves GABAa receptor antagonism similar to PTZ[3]. Seizure scoring is based on the Racine scale, where a lower score indicates less severe seizures.
In a related model of neurodegeneration, a similar compound, Aloesin, has shown promise in a neonatal hypoxic-ischemic brain damage mouse model. Treatment with Aloesin (20 mg/kg) was found to reduce cerebral infarct size and improve neurobehavioral outcomes[4][5]. This suggests a broader neuroprotective potential for compounds from this class.
In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
To further investigate the neuroprotective mechanism, the effect of this compound was assessed in a glutamate-induced excitotoxicity model using HT22 hippocampal neuronal cells. Glutamate-induced oxidative stress is a key contributor to neuronal cell death in various neurodegenerative conditions.
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100% |
| Glutamate (5 mM) | - | ~50% |
| This compound + Glutamate | Not specified | Increased cell viability |
Data is based on studies showing that glutamate induces approximately 50% cell death in HT22 cells[6][7]. While specific quantitative data for this compound's effect on cell viability in this model is not available in the provided search results, a related study indicates that fermented aloe extract protects HT22 cells from glutamate-induced cell death[8].
Experimental Protocols
Pentylenetetrazol (PTZ)-Induced Seizure Mouse Model
This model is widely used to screen for anti-epileptic drugs and study the mechanisms of seizure generation[9][10][11].
-
Animals: Adult male Swiss albino mice are typically used.
-
Drug Administration: this compound (50 mg/kg), Valproic Acid (200 mg/kg), Diazepam (5 mg/kg), or vehicle is administered intraperitoneally (i.p.) prior to PTZ injection[2][3][12].
-
Seizure Induction: A convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.) is administered[2][9].
-
Observation: Mice are observed for a set period (e.g., 30 minutes) for the onset of seizures (latency), seizure severity (scored using the Racine scale), and survival rate[9][10].
Glutamate-Induced Injury in HT22 Cells
This in vitro model is used to study mechanisms of oxidative stress-induced neuronal cell death[13][14][15].
-
Cell Culture: Mouse hippocampal HT22 cells are cultured under standard conditions.
-
Treatment: Cells are pre-treated with this compound at various concentrations for a specified time before the addition of glutamate (e.g., 5-10 mM)[8][13].
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT or LDH assay at a set time point after glutamate exposure[8][16].
Neonatal Hypoxic-Ischemic Brain Damage Mouse Model
This model mimics brain injury in newborns due to oxygen deprivation[1][17][18][19].
-
Animals: Postnatal day 7 (P7) mouse pups are used.
-
Procedure: The right common carotid artery is permanently ligated, followed by exposure to a hypoxic environment (8% oxygen) for a defined period[1][19].
-
Treatment: Aloesin (20 mg/kg) or vehicle is administered after the hypoxic-ischemic insult[4][5].
-
Outcome Measures: Brain injury is assessed through measurement of infarct volume, and neurobehavioral tests are conducted to evaluate functional deficits[1][4][5][19].
Signaling Pathways
This compound and c-Src Signaling in Neuroprotection
Evidence suggests that this compound may exert its neuroprotective effects through the modulation of the c-Src signaling pathway. c-Src, a non-receptor tyrosine kinase, is implicated in neuronal functions and its activation can play a role in neurodegeneration[20]. This compound is proposed to inhibit the activation of c-Src, thereby mitigating downstream neurotoxic events.
References
- 1. Neurobehavioral Assessments in a Mouse Model of Neonatal Hypoxic-ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-Exposure Administration of Diazepam Combined with Soluble Epoxide Hydrolase Inhibition Stops Seizures and Modulates Neuroinflammation in a Murine Model of Acute TETS Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alogliptin Attenuates Lipopolysaccharide-Induced Neuroinflammation in Mice Through Modulation of TLR4/MYD88/NF-κB and miRNA-155/SOCS-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. jove.com [jove.com]
- 10. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Parthanatos participates in glutamate‐mediated HT22 cell injury and hippocampal neuronal death in kainic acid‐induced status epilepticus rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Attenuating Oxidative Damage with Macelignan in Glutamate-Induced HT22 Hippocampal Cells [mdpi.com]
- 14. Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Establishing a Mouse Model of Neonatal Hypoxic-Ischemic Brain Injury [app.jove.com]
- 17. A Novel Non-Invasive Murine Model of Neonatal Hypoxic-Ischemic Encephalopathy Demonstrates Developmental Delay and Motor Deficits with Activation of Inflammatory Pathways in Monocytes [mdpi.com]
- 18. ahajournals.org [ahajournals.org]
- 19. Regulation of c-Src activity in glutamate-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. c-Src deactivation by the polyphenol 3-O-caffeoylquinic acid abrogates reactive oxygen species-mediated glutamate release from microglia and neuronal excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Aloesone with other known antioxidants
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel and effective antioxidant compounds, researchers are increasingly turning to natural sources. Aloesone, a chromone isolated from the Aloe vera plant, has demonstrated significant antioxidant potential. This guide provides a comprehensive head-to-head comparison of this compound with well-established antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Quercetin, a prominent flavonoid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to facilitate informed decisions in antioxidant research and development.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is its ability to neutralize free radicals and reactive oxygen species (ROS), which are implicated in numerous pathological conditions. The following tables summarize the in vitro antioxidant activity of this compound in comparison to Ascorbic Acid, Trolox, and Quercetin, based on two widely accepted antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.
Table 1: DPPH Radical Scavenging Activity (IC50)
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH IC50 (µM) | Source(s) |
| This compound | 351 ± 35 | [1] |
| Ascorbic Acid | ~6.1 - 24.34 | [2][3] |
| Trolox | ~3.77 | [4] |
| Quercetin | ~4.6 - 19.3 | [5][6] |
Note: The IC50 values for Ascorbic Acid, Trolox, and Quercetin are derived from various studies and may differ based on specific experimental conditions.
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The results are expressed as Trolox equivalents (TE), where a higher value indicates greater antioxidant capacity.
| Compound | ORAC Value (µM Trolox Equivalents/µM) | Source(s) |
| This compound | 66 ± 1 | [1] |
| Ascorbic Acid | ~0.2 - 0.5 | [7] |
| Trolox | 1.0 (by definition) | [7] |
| Quercetin | ~5.23 - 11.5 | [7][8] |
Note: The ORAC values for Ascorbic Acid and Quercetin are from various sources and are presented as a range to reflect potential variations in experimental outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the DPPH and ORAC assays cited in this guide.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol, and stored in the dark.
-
Sample Preparation: The test compound (this compound or other antioxidants) is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample in a microplate or cuvette. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
-
Reagent Preparation:
-
A fluorescein stock solution is prepared in a phosphate buffer (pH 7.4).
-
A free radical initiator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is prepared fresh daily.
-
Trolox standards are prepared at various concentrations to generate a standard curve.
-
-
Sample Preparation: Test compounds are diluted to appropriate concentrations in the phosphate buffer.
-
Assay Procedure:
-
Aliquots of the fluorescein solution are added to the wells of a microplate.
-
The test samples and Trolox standards are added to their respective wells.
-
The plate is incubated at 37°C.
-
The reaction is initiated by adding the AAPH solution to all wells.
-
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively).
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for each sample and standard. The net AUC is determined by subtracting the AUC of the blank.
-
Calculation of ORAC Value: The ORAC value of the sample is calculated by comparing its net AUC to the net AUC of the Trolox standards and is expressed as Trolox equivalents.
Signaling Pathways and Mechanisms of Action
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes. Studies have shown that this compound treatment can increase the expression of key antioxidant enzymes such as Glutathione Peroxidase 1 (Gpx1) and Superoxide Dismutase 1 (SOD1).[1] Furthermore, research on the related compound Aloesin has demonstrated its ability to activate the Nrf2 pathway, leading to increased nuclear Nrf2 levels and the expression of downstream antioxidant markers like heme oxygenase-1 (HO-1).[8]
Figure 1. this compound-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow for Antioxidant Assays
The general workflow for evaluating the antioxidant capacity of a compound like this compound involves a series of standardized in vitro assays. The following diagram illustrates a typical experimental pipeline.
Figure 2. General experimental workflow for antioxidant capacity assessment.
Conclusion
This compound demonstrates notable antioxidant properties, both as a direct free radical scavenger and as a modulator of endogenous antioxidant defense mechanisms through the Nrf2 signaling pathway. While direct in vitro scavenging activity, as indicated by its DPPH IC50 value, may appear moderate compared to some established antioxidants like Trolox and Quercetin, its high ORAC value suggests significant efficacy against peroxyl radicals. The ability of this compound to upregulate the expression of protective antioxidant enzymes provides a secondary, and potentially more sustained, mechanism of action.
This dual functionality positions this compound as a promising candidate for further investigation in the development of novel therapeutics and nutraceuticals aimed at mitigating oxidative stress-related conditions. The data presented in this guide serves as a valuable resource for researchers in the field, providing a foundation for future studies and comparative analyses.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Aloesone's Anti-Inflammatory Potential: A Comparative Guide to Using LPS-Stimulated Macrophages
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aloesone's Performance with Supporting Experimental Data
Introduction
The quest for novel anti-inflammatory agents has led researchers to explore natural compounds with therapeutic potential. This compound, a chromone from Aloe vera, has emerged as a promising candidate. Validating the anti-inflammatory efficacy of such compounds requires robust and reliable experimental models. This guide provides a comprehensive overview of the use of lipopolysaccharide (LPS)-stimulated macrophages as a primary in vitro validation model for this compound. We present a comparative analysis of this compound's performance, supported by experimental data, detailed protocols, and a discussion of alternative models.
LPS-Stimulated Macrophages: A Gold Standard for In Vitro Inflammation Research
The murine macrophage cell line, RAW264.7, stimulated with LPS, is a widely accepted and utilized model to mimic the inflammatory response in vitro. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on macrophages, triggering a signaling cascade that results in the production of key pro-inflammatory mediators. This model's relevance lies in its ability to reproduce the cellular and molecular events characteristic of inflammation, providing a platform to assess the anti-inflammatory properties of test compounds like this compound.
Advantages of the LPS-Stimulated Macrophage Model:
-
High Reproducibility: As a well-established cell line, RAW264.7 cells offer consistent and reproducible results.
-
Cost-Effective and High-Throughput: This in vitro model is relatively inexpensive and amenable to high-throughput screening of multiple compounds and concentrations.
-
Well-Characterized Signaling Pathways: The inflammatory signaling pathways initiated by LPS in macrophages, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are extensively studied and understood.
Limitations to Consider:
-
Oversimplification of In Vivo Conditions: An in vitro model cannot fully replicate the complex interactions between various cell types and tissues that occur in a whole organism during inflammation.
-
Species Differences: As a murine cell line, there may be differences in cellular responses compared to human primary macrophages.
This compound's Performance in LPS-Stimulated Macrophages: A Data-Driven Comparison
Experimental data demonstrates this compound's significant anti-inflammatory effects in LPS-stimulated RAW264.7 cells. Its performance can be objectively compared with baseline inflammatory responses and a standard anti-inflammatory drug, dexamethasone.
Comparative Analysis of Inflammatory Mediator Inhibition
The following tables summarize the quantitative data on the inhibition of key inflammatory mediators by this compound and the control drug, dexamethasone.
| Inflammatory Mediator | Treatment Group | Concentration | NO Concentration (µg/mL) ± SD | % Inhibition of NO Production |
| Nitric Oxide (NO) | Control (Unstimulated) | - | 4.49 ± 0.33 | - |
| LPS (1 µg/mL) | - | 11.62 ± 0.38 | 0% | |
| LPS + this compound | 0.1 µM | 10.94 ± 0.37 | 9.5% | |
| LPS + this compound | 1 µM | 11.17 ± 0.48 | 6.3% | |
| LPS + this compound | 10 µM | 10.82 ± 0.50 | 11.2% | |
| LPS + this compound | 100 µM | 8.90 ± 0.48 | 38.1% | |
| LPS + Dexamethasone | 50 µM | ~ Basal Levels | ~100%[1] |
Data for this compound's effect on NO production is derived from a study by Wang et al. (2023).[2][3] The percentage inhibition is calculated relative to the LPS-only treated group.
| Pro-Inflammatory Cytokine (mRNA Expression) | Treatment Group | Concentration | Effect on mRNA Expression |
| iNOS | LPS + this compound | 0.1 - 100 µM | Dose-dependent suppression |
| TNF-α | LPS + this compound | 0.1 - 100 µM | Dose-dependent suppression |
| IL-1β | LPS + this compound | 0.1 - 100 µM | Dose-dependent suppression |
This compound has been shown to significantly decrease the mRNA expression of iNOS, TNF-α, and IL-1β in a dose-dependent manner in LPS-stimulated RAW264.7 cells.[2]
Unraveling the Mechanism: this compound's Impact on Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. While direct Western blot data for this compound's effect on MAPK and NF-κB pathways is still emerging, studies on other Aloe vera components like general Aloe extracts and Aloin provide strong evidence for the likely mechanism of action.
The Inflammatory Signaling Cascade
The following diagram illustrates the general inflammatory signaling pathway activated by LPS in macrophages.
This compound's Putative Mechanism of Action
Based on evidence from related compounds, this compound is hypothesized to inhibit the phosphorylation of key proteins in the MAPK and NF-κB pathways, thereby preventing the translocation of transcription factors like NF-κB (p65) and AP-1 to the nucleus and subsequent transcription of pro-inflammatory genes. Studies on a general Aloe extract have demonstrated the inhibition of ERK and JNK phosphorylation, as well as a reduction in the protein expression of the p65 subunit of NF-κB.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well plates for NO assay, 24-well or 6-well plates for ELISA and Western blot) at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 12-24 hours for mediator production).
-
Nitric Oxide (NO) Assay (Griess Assay)
-
After the treatment period, collect 50-100 µL of the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions for the assay, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for Signaling Proteins
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-p65, p65) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Alternative Validation Models
While the LPS-stimulated macrophage model is a cornerstone of in vitro anti-inflammatory research, other models can provide complementary information.
| Model | Description | Advantages | Disadvantages |
| Primary Macrophages | Macrophages isolated directly from animal tissues (e.g., bone marrow-derived macrophages, peritoneal macrophages). | More physiologically relevant than cell lines. | Higher variability between preparations, more complex to culture. |
| Co-culture Systems | Culturing macrophages with other cell types (e.g., endothelial cells, fibroblasts) to mimic tissue environments. | Provides insights into cell-cell interactions during inflammation. | More complex to set up and interpret. |
| Human Monocyte-Derived Macrophages (hMDMs) | Primary human monocytes differentiated into macrophages in vitro. | Directly relevant to human physiology. | Donor variability, ethical considerations, and higher cost. |
| Ex Vivo Tissue Models | Using isolated and cultured tissues (e.g., skin explants) to assess anti-inflammatory effects in a more complex biological context. | Preserves the tissue architecture and some in vivo-like responses. | Limited viability and experimental window. |
Conclusion
The LPS-stimulated RAW264.7 macrophage model serves as a robust and efficient platform for the initial validation of the anti-inflammatory properties of compounds like this compound. The available data strongly suggests that this compound effectively mitigates the inflammatory response by reducing the production of key inflammatory mediators, likely through the modulation of the NF-κB and MAPK signaling pathways. For a more comprehensive understanding, future studies should focus on generating quantitative protein-level data for a broader range of cytokines and detailed Western blot analyses to fully elucidate this compound's mechanism of action. Furthermore, validating these in vitro findings in more complex models, such as primary human macrophages or in vivo studies, will be crucial for its progression as a potential therapeutic agent. This guide provides a solid foundation for researchers to design and interpret experiments aimed at validating and comparing the anti-inflammatory potential of this compound and other novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model | Semantic Scholar [semanticscholar.org]
- 5. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Aloesone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Aloesone, a chromone compound found in Aloe species with notable antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties.[1] The accurate and precise quantification of this compound is critical for pharmacokinetic studies, quality control of raw materials and finished products, and for elucidating its therapeutic potential.
This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the determination of this compound. The comparison is supported by experimental data and detailed methodologies, adhering to the International Council for Harmonisation (ICH) guidelines for analytical method validation.
Overview of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of various compounds. For chromones like this compound, reversed-phase HPLC with UV detection is a common approach.[2][3]
-
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. LC-MS/MS, in particular, is a powerful tool for quantifying analytes in complex biological matrices, such as plasma.[1][4][5]
-
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective method for screening and quality control.[6][7]
Data Presentation: Comparison of Method Validation Parameters
The following tables summarize the key validation parameters for the different analytical methods. The data for HPLC, UPLC, and HPTLC are based on studies of structurally similar compounds like aloe-emodin and barbaloin, as direct comparative studies for this compound are limited. The LC-MS/MS data is specific to this compound.
Table 1: Comparison of Linearity and Sensitivity
| Method | Analyte | Linearity Range | Correlation Coefficient (r²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| LC-MS/MS | This compound | 5–2000 ng/mL | 0.9945 | - | 5 ng/mL | [1] |
| UHPLC | Aloe-emodin | 800-4000 ng/spot | >0.99 | - | - | [6][8] |
| HPLC | Aloe-emodin | 5-30 µg/mL | 0.9988 | 0.02623 µg/mL | 0.07949 µg/mL | [8][9] |
| HPTLC | Barbaloin | 0.3-1.5 µ g/band | 0.998 | - | - |
Table 2: Comparison of Accuracy and Precision
| Method | Analyte | Accuracy (% Recovery) | Precision (RSD %) | Reference |
| LC-MS/MS | This compound | 92.0-104.5% | 4.0-9.2% | [1] |
| UHPLC | Aloe-emodin | - | Intraday: 0.51-2.78%, Interday: 0.32-3.08% | [6][8] |
| HPLC | Aloin | 98.96-100.78% | 1.3-3.8% | [10] |
| HPTLC | Aloe-emodin | - | Intraday: 1.10-1.97%, Interday: 1.45-1.94% | [6][8] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on published methods and can be adapted for the specific quantification of this compound.
LC-MS/MS Method for this compound Quantification in Rat Plasma
This method is suitable for pharmacokinetic studies and is characterized by its high sensitivity and selectivity.[1][4][5]
-
Sample Preparation:
-
To 50 µL of rat plasma, add 150 µL of acetonitrile for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Kinetex XB-C18 column (100 Å, 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: Methanol.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: m/z transitions for this compound and internal standard would be optimized.
-
HPLC Method for Quantification of Chromones (Adapted for this compound)
This method is suitable for the routine quality control of herbal extracts and formulations.[2][3]
-
Sample Preparation:
-
Extract a known amount of the sample with methanol using sonication.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtrate to an appropriate concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% formic or acetic acid) and methanol or acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of approximately 290 nm.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 20 µL
-
HPTLC Method for Quantification of Chromones (Adapted for this compound)
This method is advantageous for high-throughput screening of multiple samples.[6][7]
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol).
-
Apply the extracts as bands on the HPTLC plate.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in an optimized ratio.
-
Development: Ascending development in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning in absorbance or fluorescence mode at a specific wavelength after derivatization if necessary.
-
Mandatory Visualizations
Signaling Pathway of this compound's Biological Activity
This compound has been shown to exert its anti-inflammatory and antioxidant effects by modulating various signaling pathways. One of the key pathways involves the inhibition of mTOR/HIF-1α signaling.[11]
Caption: this compound inhibits the LPS-induced mTOR/HIF-1α signaling pathway.
Experimental Workflow for Method Cross-Validation
The cross-validation of analytical methods is essential to ensure the comparability of results obtained from different techniques.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The selection of an appropriate analytical method for this compound quantification is a critical decision in research and drug development.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for pharmacokinetic studies and the analysis of samples with complex matrices.[1][4][5]
-
UPLC provides a significant improvement in speed and resolution over conventional HPLC, making it an excellent choice for high-throughput analysis without compromising data quality.
-
HPLC remains a robust and reliable technique for routine quality control and quantification in less complex samples.
-
HPTLC is a cost-effective and efficient method for the simultaneous screening of numerous samples, particularly for qualitative and semi-quantitative analysis in raw material identification.
The cross-validation of these methods is paramount to ensure data integrity and comparability across different studies and laboratories. By carefully considering the specific analytical needs and the validation data presented, researchers can select the most suitable method for the accurate and reliable quantification of this compound.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Aloins and Aloin-Emodin in Aloe Vera Raw Materials and Finished Products Using High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 6. Aloe-emodin Quantification using HPTLC and RP-UHPLC in Extracts and Commercial Herbal Formulations: Evaluation of Antimicrobial and Antioxidant Effects | Bentham Science [benthamscience.com]
- 7. Quantitative estimation of barbaloin in Aloe vera and its commercial formulations by using HPTLC. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Quality by Design Approach for the Development and Validation of a Robust RP-HPLC Method for the Estimation of Aloe-emodin | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Bioavailability of Aloesone vs. Aloesin in Rats: A Comparative Analysis
This guide provides a detailed comparison of the bioavailability of two bioactive compounds found in Aloe species, Aloesone and its C-glycoside, Aloesin, based on pharmacokinetic studies in rats. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in preclinical research.
Quantitative Bioavailability Data
A comparative summary of the key pharmacokinetic parameters of this compound and Aloesin following oral and intravenous administration in rats is presented below. The data indicates that while both compounds exhibit low oral bioavailability, this compound is more readily absorbed and distributed in tissues.
| Pharmacokinetic Parameter | This compound | Aloesin | Reference |
| Oral Administration | |||
| Maximum Plasma Concentration (Cmax) | Not explicitly stated in ng/mL | Not explicitly stated in ng/mL | |
| Time to Reach Cmax (Tmax) | 0.083 h | 0.889 h | [1] |
| Absolute Bioavailability | 12.59% | 11.13% | [1] |
| Intravenous Administration | |||
| Half-life (t1/2) | 3.07 h | 3.33 h | [1] |
| Apparent Volume of Distribution (Vd) | 433.95 L/kg | 135.87 L/kg | [1] |
Experimental Protocols
The pharmacokinetic data was obtained through a study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound and Aloesin concentrations in rat plasma.
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Administration:
-
Oral (p.o.): this compound and Aloesin were administered orally to the rats.
-
Intravenous (i.v.): this compound and Aloesin were administered intravenously to establish a baseline for absolute bioavailability calculation.
-
-
Sample Collection: Blood samples were collected from the rats at various time points following administration. Plasma was separated from the blood samples for analysis.
-
Sample Preparation: Plasma samples were prepared for analysis by protein precipitation using acetonitrile.[1][2]
-
Analytical Method: A validated LC-MS/MS method was used to quantify the concentrations of this compound and Aloesin in the plasma samples.[1][2]
-
Chromatographic Separation: A Kinetex XB-C18 column was used for separation with a mobile phase consisting of methanol and water containing 0.1‰ formic acid in a gradient elution.[1][2][3]
-
Mass Spectrometry: An electrospray ionization (ESI) source operating in positive ion mode with multiple reaction monitoring was utilized for detection.[1][2][3]
-
-
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t1/2, and absolute bioavailability.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the pharmacokinetic study conducted to compare the bioavailability of this compound and Aloesin in rats.
Caption: Workflow of the comparative pharmacokinetic study.
Metabolic Relationship
Aloesin can be converted to this compound by the action of gut microbiota, which can influence the overall bioavailability of these compounds.
Caption: Conversion of Aloesin to this compound by gut microbiota.
References
- 1. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound in rat plasma by LC-MS/MS spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Aloesone: A Comparative Analysis of In Vitro and In Vivo Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Aloesone as observed in in vitro and in vivo studies. This compound, a chromone found in Aloe species, has garnered scientific interest for its diverse pharmacological properties. This document synthesizes experimental data to offer a comprehensive overview of its anti-inflammatory, antioxidant, and anti-epileptic activities, facilitating a deeper understanding of its therapeutic potential and the translation of its effects from the laboratory bench to preclinical models.
Summary of Biological Activity: In Vitro vs. In Vivo
The following tables summarize the key quantitative data from various studies, highlighting the conditions and outcomes of this compound's biological effects in different experimental settings.
Anti-inflammatory and Antioxidant Activity
| Parameter | In Vitro Model | This compound Concentration/Dose | Observed Effect | In Vivo Model | This compound Concentration/Dose | Observed Effect | Citation |
| Nitric Oxide (NO) Production | LPS-induced RAW264.7 macrophages | 100 µM | Decreased NO release from 11.62 µg/mL to 8.90 µg/mL | - | - | - | [1][2] |
| iNOS mRNA Expression | LPS-induced RAW264.7 macrophages | 0.1 - 100 µM | Dose-dependent suppression | - | - | - | [1][2] |
| IL-1β mRNA Expression | LPS-induced RAW264.7 macrophages | 0.1 - 100 µM | Dose-dependent suppression | - | - | - | [1][2] |
| TNF-α mRNA Expression | LPS-induced RAW264.7 macrophages | 0.1 - 100 µM | Dose-dependent suppression | Rat colitis model | - | Reduced colonic mucosa TNF-α mRNA expression | [1][2][3] |
| Apoptosis (Early Phase) | LPS-induced RAW264.7 macrophages | 100 µM | Decreased from 4.42% to 1.26% | - | - | - | [1][2] |
| Apoptosis (Late Phase) | LPS-induced RAW264.7 macrophages | 100 µM | Decreased from 16.66% to 7.89% | - | - | - | [1][2] |
| Radical Scavenging Activity | DPPH and ORAC assays | Not specified | Among the most active of the pure secondary metabolites tested | - | - | - | [4] |
Anti-epileptic Activity
| Parameter | In Vitro Model | This compound Concentration/Dose | Observed Effect | In Vivo Model | This compound Concentration/Dose | Observed Effect | Citation |
| Neuronal Injury | Glutamate-induced HT22 cells | Not specified | Significantly inhibited neuronal injury by reducing intracellular ROS | - | - | - | [5][6][7] |
| Seizure Score | - | - | - | PTZ-induced seizure in rats (acute and chronic) | 50 mg/kg | Reduced seizure score | [5][6][7] |
| Seizure Latency | - | - | - | PTZ-induced seizure in rats (acute and chronic) | 50 mg/kg | Prolonged the latent period | [5][6][7] |
| c-SRC Activation | Glutamate-treated HT22 cells | Not specified | Increased phosphorylation at Y418 and decreased at Y529 | PTZ-induced seizure in rats | 50 mg/kg | Increased phosphorylation at Y418 and decreased at Y529 | [5][6][7] |
Tyrosinase Inhibition
| Parameter | In Vitro Model | This compound Concentration/Dose | Observed Effect | In Vivo Model | This compound Concentration/Dose | Observed Effect | Citation |
| Tyrosinase Activity | Mushroom tyrosinase | Not specified | Potent tyrosinase inhibition | - | - | - | [8] |
Experimental Protocols
In Vitro Anti-inflammatory and Antioxidant Assays in RAW264.7 Cells[1][2]
-
Cell Culture: RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Lipopolysaccharide (LPS) Induction: Inflammation was induced by treating the cells with LPS.
-
Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatants was measured using the Griess reagent.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the cells, and reverse transcription was performed to synthesize cDNA. The mRNA expression levels of iNOS, IL-1β, and TNF-α were quantified by qRT-PCR.
-
Apoptosis Assay: Cell apoptosis was determined by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).
In Vivo Anti-epileptic Assay in a Pentylenetetrazol (PTZ)-Induced Seizure Rat Model[5][6][7]
-
Animal Model: Acute and chronic seizure models were induced in rats by intraperitoneal injection of pentylenetetrazol (PTZ).
-
Drug Administration: this compound (50 mg/kg) was administered to the rats.
-
Behavioral Assessment: The latency to the first seizure and the seizure severity (scored according to the Racine scale) were recorded.
-
Western Blot Analysis: Following the behavioral tests, brain tissues were collected to analyze the phosphorylation status of c-SRC at tyrosines 418 and 529 via Western blotting to determine its activation state.
Visualizing the Correlation: Workflows and Pathways
The following diagrams illustrate the experimental workflows and a key signaling pathway modulated by this compound.
Caption: Experimental workflows for in vitro and in vivo studies of this compound.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Discussion and Conclusion
The compiled data indicates a consistent pattern of biological activity for this compound across both in vitro and in vivo models. In vitro, this compound demonstrates potent anti-inflammatory and antioxidant effects by reducing the production of key inflammatory mediators and protecting cells from apoptosis.[1][2] These cellular-level activities appear to translate to efficacy in animal models.
For instance, the inhibition of inflammatory pathways at the cellular level is consistent with the observed anti-inflammatory effects in a rat colitis model.[3] Similarly, the neuroprotective effects of this compound observed in glutamate-induced neuronal injury in cell culture, mediated through the activation of the c-SRC pathway, are corroborated by its anti-seizure effects in a PTZ-induced epilepsy model in rats, which also involves the modulation of c-SRC.[5][6][7]
While a direct quantitative extrapolation from in vitro IC50 values to in vivo effective doses is complex and often not linear, the qualitative correlation is strong. The in vitro studies provide a mechanistic basis for the in vivo observations, suggesting that this compound's therapeutic potential is rooted in its ability to modulate fundamental cellular processes related to inflammation, oxidative stress, and neuronal signaling.
Further research should aim to establish a more direct pharmacokinetic and pharmacodynamic (PK/PD) relationship to bridge the gap between in vitro concentrations and in vivo dosages. However, the existing evidence strongly supports the continued investigation of this compound as a promising candidate for the development of novel therapeutics. A study on the pharmacokinetics of this compound in rats revealed rapid absorption but low oral bioavailability (12.59%).[9] This highlights the importance of formulation and delivery strategies in optimizing its therapeutic efficacy in vivo.
References
- 1. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical constituents and in vitro radical scavenging activity of different Aloe species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Up-and-coming anti-epileptic effect of this compound in Aloe vera: Evidenced by integrating network pharmacological analysis, in vitro, and in vivo models [frontiersin.org]
- 6. Up-and-coming anti-epileptic effect of this compound in Aloe vera: Evidenced by integrating network pharmacological analysis, in vitro, and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Aloesone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aloesone's performance with alternative compounds, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's mechanism of action in key therapeutic areas and how it compares to other potential modulators of the same signaling pathways.
Mechanism of Action of this compound
This compound, a chromone found in Aloe vera, has demonstrated significant therapeutic potential, primarily in wound healing and the mitigation of inflammation. Its mechanism of action revolves around the modulation of critical signaling pathways.
In the context of wound healing , this compound has been shown to accelerate the healing process by modulating the MAPK/Rho and Smad signaling pathways . These pathways are crucial for cell migration, proliferation, angiogenesis, and collagen deposition, all of which are essential stages of wound repair.[1][2][3]
In inflammatory responses , particularly in macrophages, this compound exerts its anti-inflammatory effects by inhibiting the mTOR/HIF-1α signaling pathway . This pathway is a key regulator of cellular metabolism and inflammatory responses. This compound has been observed to decrease the production of pro-inflammatory mediators by suppressing this pathway. Additionally, it has been shown to inhibit Toll-like receptor 4 (TLR4), a key receptor involved in initiating the inflammatory cascade in response to pathogens.[4][5]
Comparative Analysis of this compound and Alternative Compounds
While direct comparative studies are limited, this section provides a quantitative comparison of this compound with other compounds that modulate the same or similar signaling pathways in relevant experimental models. The data presented is compiled from independent studies and aims to offer a reference for performance evaluation.
Anti-inflammatory Activity in LPS-Stimulated Macrophages
The lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model is a standard in vitro assay to screen for anti-inflammatory compounds. The following table summarizes the inhibitory effects of this compound, Curcumin, and Quercetin on the production of key inflammatory mediators.
| Compound | Concentration | Target | Inhibition (%) | Reference |
| This compound | 100 µM | Nitric Oxide (NO) | ~23.4% | [4] |
| 100 µM | TNF-α mRNA | Significant reduction | [4] | |
| 100 µM | IL-1β mRNA | Significant reduction | [4] | |
| Curcumin | 10 µM | Nitric Oxide (NO) | Significant reduction | [6] |
| 10 µM | TNF-α production | Significant inhibition | [6] | |
| 10 µM | IL-6 production | Significant inhibition | [6] | |
| Quercetin | Not Specified | IL-1β | Significant reduction | [7] |
| Not Specified | TNF-α | Significant reduction | [7] |
Note: The data is derived from different studies and direct comparison should be made with caution. The experimental conditions, such as LPS concentration and treatment duration, may vary between studies.
Wound Healing Activity
The following table presents data on the wound healing properties of this compound's precursor, Aloesin, and other compounds that modulate the MAPK signaling pathway. The in vitro scratch assay is a common method to assess the ability of a compound to promote cell migration and close a "wound" in a cell monolayer.
| Compound | Model | Key Findings | Reference |
| Aloesin | In vitro scratch assay & in vivo mouse model | Increased cell migration via phosphorylation of Cdc42 and Rac1. Accelerated wound closure rates in mice. | [1][2][3] |
| Onosma microcarpum (OM) Extract | In vivo rat excisional wound model | 0.2% OM ointment led to 84 ± 7% wound closure by day 14 and modulated MAPK activity. | [8] |
| Quercetin | In vivo rat/mouse models | Significantly faster wound closure compared to control, peaking at day 10. | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
LPS-Induced Inflammatory Response in RAW264.7 Macrophages
This protocol is a standard method to induce and measure inflammation in a macrophage cell line.
Objective: To evaluate the anti-inflammatory effects of a test compound by measuring the production of inflammatory mediators in LPS-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for qRT-PCR) at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (typically 1 µg/mL) to the wells to induce an inflammatory response and incubate for a specified period (e.g., 24 hours).
-
Measurement of Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Measurement of Cytokines (TNF-α, IL-6): Measure the concentration of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.
-
Gene Expression Analysis (qRT-PCR): Extract total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, TNF-α, IL-1β).
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of a compound on cell migration.
Objective: To determine the ability of a test compound to promote the closure of a "scratch" in a confluent cell monolayer, mimicking the process of wound healing.
Materials:
-
Adherent cell line (e.g., fibroblasts, keratinocytes)
-
Appropriate cell culture medium and supplements
-
Culture plates or dishes
-
Pipette tips (e.g., p200) or a specialized scratch-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cells in a culture plate or dish and grow them until they form a confluent monolayer.
-
Creating the Scratch: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing the test compound at various concentrations. A control group with no treatment should be included.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control group is nearly closed.
-
Data Analysis: Measure the width or the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between the treated and control groups.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the workflow of the experimental models.
Caption: this compound's wound healing mechanism via MAPK/Rho and Smad pathways.
Caption: this compound's anti-inflammatory mechanism via mTOR/HIF-1α pathway.
Caption: Workflow for LPS-induced inflammation assay.
References
- 1. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 4. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin abrogates LPS-induced proinflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin and its derivatives for wound healing in rats/mice: Evidence from animal studies and insight into molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic and Naturally Derived Aloesone for Research and Drug Development
For Immediate Release
This guide provides a comprehensive comparison of synthetic and naturally derived aloesone, a chromone with significant therapeutic potential. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the characteristics, efficacy, and methodologies associated with both forms of this promising compound.
This compound, a key bioactive molecule found in species of the Aloe plant and rhubarb, has garnered attention for its potent anti-inflammatory and antioxidant properties.[1] As research into its applications expands, the choice between laboratory synthesis and natural extraction becomes a critical consideration. This guide aims to provide clarity on the advantages and challenges of each approach, supported by available experimental data.
I. Overview of Synthetic vs. Naturally Derived this compound
The primary distinction between synthetic and naturally derived this compound lies in their origin and the resulting purity profile. Synthetic this compound is produced through controlled chemical reactions in a laboratory setting, allowing for high purity and consistency.[2] Natural this compound is extracted from plant sources, most notably Aloe vera, where it exists as a metabolic product.[2][3] The extraction and purification of natural this compound can be complex due to the presence of a wide array of other phytochemicals.
II. Purity, Yield, and Production Comparison
The production of this compound for research and pharmaceutical purposes is a key factor in its usability. Synthetic routes offer a more predictable and scalable supply chain, while natural extraction is dependent on botanical sourcing and can have variable yields.
| Parameter | Synthetic this compound | Naturally Derived this compound |
| Purity | High purity achievable (≥98%) with well-defined impurity profiles.[2] | Purity is variable and dependent on the complexity and efficiency of the extraction and purification process. Co-extraction of other compounds is common. |
| Yield | A four-step synthesis has been reported with an overall yield of 59%. | Data on specific yields of pure this compound from natural sources is not readily available. Yields are influenced by plant species, growing conditions, and extraction methodology. |
| Consistency | High batch-to-batch consistency in terms of purity and composition. | Can vary between batches due to differences in plant material and processing. |
| Production Time | Relatively rapid and predictable production timelines. | Can be more time-consuming due to the need for cultivation, harvesting, extraction, and extensive purification. |
III. Comparative Biological Activity
While direct comparative studies on the biological activity of synthetic versus purified natural this compound are limited in publicly available literature, extensive research on synthetic this compound provides a strong benchmark for its therapeutic potential. It is important to note that the biological activity of naturally derived this compound can be influenced by the presence of other synergistic or antagonistic compounds in the extract.
Anti-inflammatory Effects
Studies on synthetic this compound have demonstrated significant anti-inflammatory properties. In a key study using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, synthetic this compound was shown to dose-dependently inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory genes.[2][4]
| Biomarker | Effect of Synthetic this compound (LPS-induced RAW264.7 cells) |
| Nitric Oxide (NO) Release | Significant reduction in a dose-dependent manner.[2] |
| iNOS mRNA Expression | Significantly decreased.[2] |
| IL-1β mRNA Expression | Significantly decreased. |
| TNF-α mRNA Expression | Significantly decreased.[4] |
Antioxidant Activity
Synthetic this compound has been shown to be a potent antioxidant, capable of reducing reactive oxygen species (ROS) and upregulating the expression of antioxidant enzymes.[2][4]
| Biomarker/Assay | Effect of Synthetic this compound |
| Reactive Oxygen Species (ROS) | Dramatically decreased LPS-induced elevation of ROS production.[3] |
| Gpx-1 mRNA Expression | Significantly increased. |
| SOD-1 mRNA Expression | Significantly increased.[4] |
IV. Signaling Pathways
Research has identified key signaling pathways modulated by this compound, providing insight into its mechanism of action. These pathways are critical targets in inflammation and oxidative stress.
Caption: this compound inhibits the LPS-induced inflammatory response by targeting TLR4 and the mTOR/HIF-1α pathway.
V. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Synthesis of this compound
A concise four-step synthesis of this compound has been reported, starting from 4-acetyl-5-methylresorcinol, with an overall yield of 59%.[5] Another method involves the coupling of a β-diketone derived from an acetophenone derivative with 1,3-dioxolane-protected acetoacetic acid, followed by treatment with hydrochloric acid and isopropanol.[1][2] Purity is typically confirmed using HPLC, NMR, and MS.[2]
Caption: A generalized workflow for the chemical synthesis and purification of this compound.
Extraction and Purification of Natural this compound (Proposed)
-
Extraction: The dried and powdered plant material (e.g., Aloe vera rind) is subjected to solvent extraction. A mixture of ethanol and water is a common choice.[8]
-
Purification: The crude extract is then subjected to a series of chromatographic steps, such as column chromatography or high-speed counter-current chromatography, to separate this compound from other co-extracted compounds.
-
Analysis: The purity of the isolated this compound is confirmed using HPLC.
Caption: A proposed workflow for the extraction and purification of this compound from natural sources.
In Vitro Anti-inflammatory Assay
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 2 hours, followed by stimulation with 1 µg/mL of LPS for 12 hours.[2]
-
NO Measurement: Nitric oxide production in the culture supernatant is measured using the Griess reagent.[2]
-
Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression of inflammatory genes (iNOS, IL-1β, TNF-α) is quantified using RT-qPCR.[2]
In Vitro Antioxidant Assay (DPPH Radical Scavenging)
-
Preparation: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
-
Reaction: Various concentrations of this compound are mixed with the DPPH solution and incubated in the dark.
-
Measurement: The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.
VI. Conclusion
Synthetic this compound offers significant advantages in terms of purity, consistency, and scalability, making it a reliable choice for preclinical and clinical research where a well-characterized compound is essential. The extensive data on its biological activity provides a solid foundation for further drug development.
Naturally derived this compound holds the appeal of a "natural" product, but its use in rigorous scientific research is hampered by the challenges of achieving high purity and the potential for variability between batches. The presence of other bioactive compounds in less purified extracts could offer synergistic benefits, but this also introduces complexity in elucidating the specific effects of this compound.
For researchers and drug development professionals, the choice between synthetic and naturally derived this compound will depend on the specific requirements of their study. For mechanistic studies and clinical trials, the high purity and consistency of synthetic this compound are indispensable. For exploratory research into the effects of Aloe extracts, a less purified, naturally derived product may be suitable, with the understanding that the observed effects may not be attributable to this compound alone.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QUALITATIVE AND QUANTITATIVE PROFILE OF ALOIN ISOLATED FROM ALOE VERA | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic glycosylation of this compound performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Detection of Aloin and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]
Aloesone: A Comparative Analysis of Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloesone, a chromone derivative isolated from Aloe vera, has garnered significant interest for its potential therapeutic applications. Preclinical studies have highlighted its anti-inflammatory, antioxidant, and neuroprotective properties. This guide provides an objective comparison of this compound's efficacy against standard-of-care treatments in relevant disease models, supported by experimental data.
Anti-inflammatory Efficacy in a Macrophage Model of Inflammation
The lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cell line is a widely accepted in vitro model for studying inflammation. This compound has been evaluated in this model, and its performance can be compared to standard-of-care anti-inflammatory drugs, namely the corticosteroid dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.
Comparative Efficacy Data
The following tables summarize the dose-dependent effects of this compound, dexamethasone, and ibuprofen on key inflammatory markers in LPS-stimulated RAW264.7 cells. It is important to note that this is an indirect comparison based on data from separate studies.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO Production | Citation |
| This compound | 10 µM | ~50% | [1] |
| 100 µM | ~80% | [1] | |
| Ibuprofen | 200 µM | ~61.7% | [2] |
| 400 µM | ~67.8% | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α)
| Compound | Concentration | % Inhibition of TNF-α Production | Citation |
| This compound | 10 µM | Significant reduction | [1] |
| 100 µM | Stronger reduction | [1] | |
| Dexamethasone | 1 µM | Significant suppression | [3] |
| 10 µM | Significant suppression | [3] |
Table 3: Reduction of Oxidative Stress (Reactive Oxygen Species - ROS)
| Compound | Concentration | Effect on ROS Production | Citation |
| This compound | 0.1 - 100 µM | Dose-dependent decrease | [1] |
Experimental Protocols
A detailed methodology for the in vitro anti-inflammatory assays is provided below.
Cell Culture and Treatment: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of this compound, dexamethasone, or ibuprofen for a specified time (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
TNF-α ELISA: The concentration of Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatants is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA, which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by intracellular ROS. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometer.
Signaling Pathways and Experimental Workflow
References
- 1. Protective effect of valproic acid on cultured motor neurons under glutamate excitotoxic conditions. Ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
Validating the Role of the mTOR/HIF-1α Pathway in Aloesone's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aloesone, a chromone from Aloe vera, and its effects on the mTOR/HIF-1α signaling pathway. It is intended to offer a framework for researchers validating the therapeutic potential of this compound, particularly in the context of inflammation, oxidative stress, and cellular proliferation. This document summarizes key experimental data, compares this compound to established mTOR inhibitors, and provides detailed experimental protocols for pathway validation.
Comparative Analysis of this compound and Alternative mTOR Inhibitors
Recent studies have highlighted the inhibitory effect of this compound on the mTOR/HIF-1α pathway, a critical regulator of various cellular processes including cell growth, proliferation, and metabolism.[1][2] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. This compound has demonstrated significant potential in modulating this pathway, particularly in mitigating inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and two well-established mTOR inhibitors, Rapamycin and Everolimus, on key markers of the mTOR/HIF-1α pathway. It is important to note that the data presented is collated from different studies and direct head-to-head comparisons in a single experimental setup are limited.
| Compound | Cell Line | Treatment Condition | Target Protein | Inhibition (%) | Reference |
| This compound | RAW264.7 | 100 µM this compound + LPS | p-mTOR | Significant Decrease | [1][2] |
| This compound | RAW264.7 | 100 µM this compound + LPS | HIF-1α | Significant Decrease | [1][2] |
| Rapamycin | Various | Varies | mTORC1 | Potent Inhibition | [3] |
| Everolimus | HNSCC cell lines | Varies | STAT3/HIF-1α/VEGF | Significant Downregulation |
Table 1: Comparative Inhibition of mTOR/HIF-1α Pathway Proteins. This table presents a qualitative and quantitative comparison of the inhibitory effects of this compound, Rapamycin, and Everolimus on key proteins within the mTOR/HIF-1α signaling cascade.
| Compound | Effect | Measurement | Result | Reference |
| This compound | Anti-inflammatory | Nitric Oxide (NO) Release | Dose-dependent decrease | [1][2] |
| This compound | Antioxidant | ROS Production | Dose-dependent decrease | [1][2] |
| Rapamycin | Immunosuppression | T-cell proliferation | Inhibition | [3] |
| Everolimus | Anti-angiogenesis | Microvessel density | Decrease |
Table 2: Comparison of Downstream Functional Effects. This table outlines the functional consequences of mTOR/HIF-1α pathway inhibition by this compound and its alternatives, highlighting their therapeutic potential in different contexts.
Alternative Signaling Pathways Modulated by this compound
While the mTOR/HIF-1α pathway is a significant target of this compound, evidence suggests its biological activity may be mediated through multiple signaling cascades. Understanding these alternative pathways is crucial for a comprehensive evaluation of this compound's mechanism of action and potential off-target effects.
-
MAPK/Rho and Smad Signaling Pathways: Studies have indicated that this compound can modulate the MAPK/Rho and Smad signaling pathways, which are involved in cell migration, proliferation, and tissue repair.
-
Antioxidant and Anti-inflammatory Pathways: this compound has been shown to exert potent antioxidant and anti-inflammatory effects, likely through the regulation of enzymes such as cyclooxygenase-2 (COX-2) and by scavenging reactive oxygen species (ROS).[4][5]
A comparative approach, investigating the effects of this compound on these pathways in parallel with the mTOR/HIF-1α pathway, will provide a more complete understanding of its pharmacological profile.
Experimental Protocols for Pathway Validation
To rigorously validate the role of the mTOR/HIF-1α pathway in this compound's effects, the following experimental protocols are recommended.
Western Blot Analysis for Protein Expression
This protocol is designed to quantify the expression levels of key proteins in the mTOR/HIF-1α pathway.
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound and/or appropriate stimuli (e.g., LPS).
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against mTOR, p-mTOR, HIF-1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol measures the mRNA expression levels of HIF-1α and its target genes.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and specific primers for HIF-1α and its target genes (e.g., VEGF, GLUT1).
-
Perform the PCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH, ACTB).
-
Immunofluorescence for Protein Localization
This technique visualizes the subcellular localization of mTOR and HIF-1α.
-
Cell Preparation:
-
Grow cells on glass coverslips and treat as required.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with primary antibodies against mTOR and HIF-1α.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Visualizations
Signaling Pathway Diagram
Caption: The mTOR/HIF-1α signaling pathway and the inhibitory point of this compound.
Experimental Workflow Diagram
Caption: A streamlined workflow for the experimental validation of this compound's effects.
Logical Relationship Diagram
Caption: Comparison of this compound's multi-pathway effects versus targeted mTOR inhibitors.
References
- 1. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aloe vera (L.) Webb.: Natural Sources of Antioxidants – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Aloesone's Activity and its Analogs in Different Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of Aloesone and its related compounds, Aloe-emodin and Aloin, across various cell lines. The information is supported by experimental data from published studies, offering insights into their potential therapeutic applications.
Executive Summary
This compound, a chromone from Aloe vera, has demonstrated notable anti-inflammatory and antioxidant effects. However, comprehensive studies detailing its activity across a range of cell lines are limited. In contrast, the structurally similar anthraquinone, Aloe-emodin, has been more extensively studied, showing significant anti-cancer properties in numerous cancer cell lines. This guide presents a comparative analysis of the activities of this compound, Aloe-emodin, and Aloin, summarizing key quantitative data, experimental methodologies, and associated signaling pathways to inform future research and drug development.
Data Presentation: Quantitative Analysis of Bioactivity
The following table summarizes the quantitative data on the activity of this compound and its analogs in different cell lines. Direct comparison of this compound across multiple cancer cell lines is challenging due to limited available data. Therefore, data for the closely related and well-studied compound, Aloe-emodin, is included to provide a broader perspective on the potential of this class of compounds.
| Compound | Cell Line | Cell Type | Assay | Endpoint | Result |
| This compound | RAW264.7 | Murine Macrophage | Griess Assay | NO Release | Dose-dependent reduction |
| RAW264.7 | Murine Macrophage | Flow Cytometry | Apoptosis | Dose-dependent increase in early and late apoptosis[1] | |
| Aloe-emodin | U373 | Human Glioblastoma | Not Specified | IC50 | 18.59 µg/mL (48h)[2] |
| MCF-7 | Human Breast Carcinoma | Not Specified | IC50 | 16.56 µg/mL (48h)[2] | |
| HT-29 | Human Colorectal Cancer | Not Specified | IC50 | 5.38 µg/mL (48h)[2] | |
| K-562 | Human Myelogenous Leukemia | Not Specified | IC50 | 60.98 µM[2] | |
| HL-60 | Human Promyelocytic Leukemia | Not Specified | IC50 | 20.93 µM[2] | |
| P3HR-1 | Burkitt's Lymphoma | Not Specified | IC50 | 28.06 µM[2] | |
| Huh-7 | Human Hepatoma | Not Specified | IC50 | ~75 µM[2] | |
| Aloin | MCF-7 | Human Breast Cancer | MTT Assay | IC50 | 60 µg/mL[3] |
| SK-BR-3 | Human Breast Cancer | MTT Assay | IC50 | 150 µg/mL[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
This compound Activity in RAW264.7 Macrophages[1]
-
Cell Culture: RAW264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were pretreated with various concentrations of this compound (0.1, 1, 10, 100 µM) for 2 hours, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite in the culture medium, as an indicator of NO production, was measured using the Griess reagent.
-
Apoptosis Assay: Apoptosis was quantified by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining. Cells were harvested, washed, and stained with the Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's instructions.
Aloe-emodin Cytotoxicity Assays[2]
-
Cell Culture: Human cancer cell lines (U373, MCF-7, HT-29, K-562, HL-60, P3HR-1, Huh-7) were maintained in appropriate culture media and conditions as recommended by the supplier.
-
Treatment: Cells were treated with a range of Aloe-emodin concentrations for specified durations (e.g., 48 hours).
-
Cell Viability/Cytotoxicity Assay: The half-maximal inhibitory concentration (IC50) values were determined using standard cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Aloin Cytotoxicity Assay in Breast Cancer Cells[3]
-
Cell Culture: MCF-7 and SK-BR-3 human breast cancer cells were cultured in appropriate media.
-
Treatment: Cells were exposed to various concentrations of Aloin.
-
MTT Assay: Cell viability was assessed using the MTT assay to determine the IC50 values.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogs are mediated through the modulation of specific signaling pathways.
This compound's Anti-inflammatory Pathway in Macrophages
In LPS-stimulated RAW264.7 macrophages, this compound has been shown to exert its anti-inflammatory effects by inhibiting the mTOR/HIF-1α pathway. This leads to a reduction in the production of pro-inflammatory mediators.[1][4]
Caption: this compound inhibits the LPS-induced inflammatory response in macrophages by targeting the mTOR/HIF-1α signaling pathway.
General Experimental Workflow for In Vitro Drug Activity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxic or anti-proliferative activity of a compound like this compound in different cell lines.
Caption: A generalized workflow for assessing the in vitro cytotoxic activity of a test compound on various cell lines.
References
- 1. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of a natural anthraquinone (Aloin) against human breast cancer cell lines with and without ErbB-2: topoisomerase IIalpha coamplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Aloesone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Aloesone, a bioactive chromone compound. Adherence to these guidelines is essential to minimize risks and ensure compliance with safety regulations.
This compound, a compound noted for its antioxidant and anti-inflammatory properties, requires careful handling throughout its lifecycle, including its ultimate disposal.[1][2][3] The following procedures are based on general principles of chemical waste management and should be adapted to comply with all applicable local, state, and federal regulations.
Key Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below to inform safe handling and disposal practices. Notably, this compound is insoluble in water.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₄ | [4] |
| Molecular Weight | 232.23 g/mol | [4] |
| Appearance | Solid (assumed) | |
| Water Solubility | Insoluble | [1] |
| logP | 1.456 | [5] |
| IUPAC Name | 7-hydroxy-5-methyl-2-(2-oxopropyl)chromen-4-one | [4] |
Hazard Assessment
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.
2. Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate waste into the following categories:
-
Solid this compound Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, filter paper).
-
Liquid this compound Waste: Solutions containing this compound. Note that this compound is insoluble in water.[1] Organic solvents used to dissolve this compound should be disposed of as hazardous organic waste.
-
Sharps: Contaminated needles, syringes, or broken glass.
-
3. Waste Containment:
-
Solid Waste:
-
Collect in a clearly labeled, sealable, and chemically compatible container.
-
The label should include "Hazardous Waste," "this compound," and the primary hazard (e.g., "Ecotoxic," "Harmful if Swallowed").
-
-
Liquid Waste:
-
Collect in a sealed, leak-proof, and chemically compatible container.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
The container must be clearly labeled with "Hazardous Waste," the name of the solvent, "this compound," and the associated hazards.
-
-
Sharps:
-
Place in a designated, puncture-proof sharps container.
-
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
5. Disposal Procedure:
-
All this compound waste must be disposed of through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for waste pickup and disposal.
-
Provide the EHS office with a complete and accurate description of the waste.
6. Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Dispose of all cleaning materials as hazardous waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: The information provided in this guide is intended for informational purposes only and is based on general chemical safety principles. It is not a substitute for a thorough understanding of and compliance with all applicable local, state, and federal regulations governing chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and procedures.
References
- 1. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 抗炎剂 | MCE [medchemexpress.cn]
- 4. This compound | C13H12O4 | CID 5317700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. neist.res.in [neist.res.in]
- 6. Aloesin|MSDS [dcchemicals.com]
Personal protective equipment for handling Aloesone
Essential Safety and Handling Guide for Aloesone
This document provides crucial safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, comprehensive personal protective equipment is mandatory to prevent inhalation, ingestion, and contact with skin and eyes.[1]
Required Personal Protective Equipment:
-
Eye Protection: Wear safety goggles with side shields to protect against dust particles and splashes.[1]
-
Hand Protection: Use protective gloves, such as nitrile gloves, to prevent skin contact.[1]
-
Body Protection: A lab coat or impervious clothing is required to protect the skin.[1]
-
Respiratory Protection: Use a suitable respirator, particularly when handling the powder outside of a certified chemical fume hood or in case of aerosol formation, to avoid inhalation.[1]
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
The use of a chemical fume hood or other appropriate exhaust ventilation is strongly recommended, especially when weighing or transferring the powder.[1]
-
An accessible safety shower and eyewash station must be available in the laboratory.[1][2]
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₄ | [3] |
| Molecular Weight | 232.23 g/mol | [3] |
| CAS Number | 40738-40-7 | [1][3] |
| Appearance | Powder | [1] |
| Storage Temperature | -20°C | [1][2] |
| logP | 1.456 | [4] |
| Solubility | Insoluble in water | [5] |
Operational Plans: Handling and Experimental Protocols
The following step-by-step procedures provide guidance for the safe handling of this compound from receipt to disposal.
Protocol 1: Receiving and Storage of this compound
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Verification: Confirm the product identity and quantity against the order specifications.
-
Storage: Store the container in a tightly sealed state in a cool, well-ventilated, and dry area.[1][2] The recommended storage temperature for powdered this compound is -20°C.[1][2]
-
Sunlight and Ignition: Keep the compound away from direct sunlight and sources of ignition.[1][2]
Protocol 2: Preparation of this compound for Experimental Use
This protocol details the procedure for safely weighing this compound powder and preparing a stock solution.
-
Prepare Workspace: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.
-
Assemble PPE: Don all required personal protective equipment as specified above.
-
Weighing:
-
Perform all weighing operations within the chemical fume hood to minimize inhalation risk.
-
Use a tared, sealed weighing vessel to prevent dispersal of the powder.
-
Carefully transfer the desired amount of this compound. Avoid creating dust.[1]
-
-
Solubilization:
-
Cleanup:
-
Wipe down the balance and surrounding surfaces with an appropriate cleaning agent.
-
Dispose of any contaminated materials (e.g., weighing paper, wipes) as chemical waste.
-
This compound Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
Emergency and Disposal Plans
Immediate and appropriate responses to emergencies, along with a clear disposal plan, are critical for laboratory safety.
First Aid and Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Rinse eyes thoroughly with plenty of water, also under the eyelids. If contact lenses are present, remove them.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water.[2]
-
Spills: In case of a spill, evacuate personnel to a safe area.[1] Wearing full PPE, cover the spill with an absorbent material, collect it, and place it in a sealed container for disposal. Ensure the area is well-ventilated.[1]
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local environmental regulations.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weighing papers, and other solid materials should be collected in a dedicated, sealed, and clearly labeled chemical waste container.
-
-
Liquid Waste:
-
Unused or waste solutions containing this compound should be collected in a labeled, sealed, and appropriate chemical waste container.
-
-
Disposal:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Aloesin|MSDS [dcchemicals.com]
- 3. This compound | C13H12O4 | CID 5317700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. neist.res.in [neist.res.in]
- 5. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
